molecular formula C9H14Cl2N2O B1445335 (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 1029715-21-6

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1445335
CAS No.: 1029715-21-6
M. Wt: 237.12 g/mol
InChI Key: XCFDMDXPWYTJMB-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS# 1029715-21-6) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly due to the presence of its pyrrolidine ring, which is a privileged scaffold in the design of pharmacologically active agents . Research indicates that pyrrolidine derivatives are extensively investigated for their anticancer activity ,

Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFDMDXPWYTJMB-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736641
Record name 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029715-21-6
Record name 2-{[(3S)-Pyrrolidin-3-yl]oxy}pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Potential Modulator of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a heterocyclic small molecule with significant potential for research and development in neuroscience. We will delve into its chemical architecture, plausible synthetic routes, and its anticipated role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's profile.

Introduction: The Significance of the Pyrrolidinyl-Pyridine Ether Scaffold

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] When combined with a pyridine ring through an ether linkage, as in (S)-2-(pyrrolidin-3-yloxy)pyridine, a pharmacophore is created that shows promise for interacting with nicotinic acetylcholine receptors (nAChRs).[2][3]

Dysfunction of nAChRs is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[4][5] Consequently, the development of subtype-selective nAChR ligands is a major focus of contemporary drug discovery.[6] The (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold, based on its structural similarity to known nAChR ligands, is hypothesized to act as an agonist at these receptors, potentially offering therapeutic benefits in conditions characterized by cognitive deficits.[7] This guide will explore the chemical and pharmacological underpinnings of this promising molecule.

Physicochemical Properties and Chemical Structure

This compound is the hydrochloride salt of the parent compound, enhancing its solubility in aqueous media for experimental purposes. The core structure consists of an (S)-configured pyrrolidine ring linked at the 3-position via an oxygen atom to the 2-position of a pyridine ring. The dihydrochloride salt formation involves the protonation of the two basic nitrogen atoms: one in the pyrrolidinyl ring and one in the pyridine ring.

PropertyValue (Predicted or from Related Compounds)Source
Molecular FormulaC₉H₁₄Cl₂N₂ON/A
Molecular Weight237.13 g/mol N/A
AppearanceExpected to be a crystalline solid[8]
SolubilityExpected to be soluble in water and polar organic solvents[9][10]
Stereochemistry(S)-configuration at the 3-position of the pyrrolidine ringN/A

The chemical structure of this compound is depicted below:

(Note: This is a simplified 2D representation and does not fully convey the 3D stereochemistry)

Synthesis and Manufacturing

The synthesis of this compound can be logically approached through a convergent synthesis strategy, leveraging established chemical reactions. The key bond formation is the ether linkage between the (S)-3-hydroxypyrrolidine and 2-hydroxypyridine moieties.

Retrosynthetic Analysis

A logical retrosynthetic analysis points to two key starting materials: a protected form of (S)-3-hydroxypyrrolidine and 2-halopyridine or 2-hydroxypyridine.

G target This compound freebase (S)-2-(pyrrolidin-3-yloxy)pyridine target->freebase Salt Formation (HCl) start1 N-Boc-(S)-3-hydroxypyrrolidine freebase->start1 Ether Synthesis (e.g., Mitsunobu or Williamson) start2 2-Halopyridine or 2-Hydroxypyridine freebase->start2 Ether Synthesis

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Route: The Mitsunobu Reaction

A highly effective and stereospecific method for the formation of the aryl ether bond is the Mitsunobu reaction.[11][12] This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, 2-hydroxypyridine, with inversion of stereochemistry at the alcohol carbon. However, as the stereocenter is not directly involved in the reaction, its configuration is preserved.

Step-by-Step Protocol:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrolidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. This is typically achieved by reacting (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine (TEA).

  • Mitsunobu Coupling:

    • To a solution of N-Boc-(S)-3-hydroxypyrrolidine and 2-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF or dioxane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (PPh₃) is added.

    • A dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added dropwise.[13] The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Causality: The PPh₃ and DEAD form a betaine intermediate which activates the hydroxyl group of the protected pyrrolidinol, making it a good leaving group for nucleophilic attack by the deprotonated 2-hydroxypyridine.[12] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.

  • Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions. This is typically achieved by treating the product from the previous step with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent like dioxane or methanol.

  • Dihydrochloride Salt Formation:

    • The resulting free base, (S)-2-(pyrrolidin-3-yloxy)pyridine, is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

    • A solution of hydrogen chloride (gas or in a solvent like dioxane or ethanol) is then added, typically in a stoichiometric amount of two equivalents or in slight excess, to protonate both nitrogen atoms.[10][14]

    • The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The purity and identity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Pharmacological Profile: A Putative Nicotinic Acetylcholine Receptor Agonist

Based on its structural features, (S)-2-(pyrrolidin-3-yloxy)pyridine is predicted to be a ligand for nAChRs. These are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[5] nAChRs are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.[15]

Mechanism of Action at the Synapse

As a presumed nAChR agonist, the compound would bind to the receptor at the interface between subunits, mimicking the action of the endogenous neurotransmitter acetylcholine. This binding event would induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization of the neuronal membrane would lead to the modulation of neurotransmitter release, such as dopamine and acetylcholine, which are involved in cognitive functions.[16]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ligand (S)-2-(pyrrolidin-3-yloxy)pyridine nAChR α4β2 nAChR ligand->nAChR Binds to channel_open Ion Channel Opening nAChR->channel_open Activates ca_influx Ca²⁺ Influx channel_open->ca_influx nt_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) ca_influx->nt_release postsynaptic_receptors Postsynaptic Receptors nt_release->postsynaptic_receptors downstream_signaling Downstream Signaling & Cognitive Enhancement postsynaptic_receptors->downstream_signaling

Caption: Proposed mechanism of action at a central synapse.

In Vitro Characterization

To fully characterize the pharmacological profile of this compound, a series of in vitro assays are essential.

4.2.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the compound for different nAChR subtypes. This is crucial for establishing its selectivity profile.

Step-by-Step Protocol for α4β2 nAChR Binding Assay:

  • Membrane Preparation: Rat brain tissue (e.g., cortex or thalamus), which is rich in α4β2 nAChRs, is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.[17] The final membrane preparation is resuspended in an assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand for the α4β2 nAChR, such as [³H]cytisine or [³H]epibatidine, at a concentration close to its dissociation constant (Kd).[16][18]

  • Competition Binding: A range of concentrations of the test compound, this compound, are added to compete with the radioligand for binding to the receptors.

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

4.2.2. Functional Assays (Two-Electrode Voltage Clamp - TEVC)

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC₅₀ or IC₅₀) and efficacy. TEVC in Xenopus oocytes is a robust system for this purpose.[7][19]

Step-by-Step Protocol for nAChR Functional Assay in Xenopus Oocytes:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2 for the α4β2 receptor) are microinjected into the oocytes.[20] The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • TEVC Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.[21] The oocyte is perfused with a recording solution.

  • Compound Application: The test compound is applied to the oocyte at various concentrations. If the compound is an agonist, it will elicit an inward current due to the influx of cations through the opened receptor channels.

  • Data Acquisition and Analysis: The current responses are recorded and plotted against the concentration of the compound to generate a dose-response curve. From this curve, the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) can be determined.

In Vivo Evaluation: Assessing Cognitive Enhancement

To investigate the potential of this compound to improve cognitive function, in vivo behavioral models are employed. The novel object recognition (NOR) task in rodents is a widely used assay to assess learning and memory.[22][23]

Novel Object Recognition (NOR) Task

This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]

Step-by-Step Protocol for the NOR Task:

  • Habituation: On the first day, the animals (e.g., rats or mice) are allowed to freely explore an open-field arena in the absence of any objects for a set period. This reduces novelty-induced stress and anxiety.

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period. The time spent exploring each object is recorded.

  • Test Phase: After a retention interval (e.g., 24 hours to assess long-term memory), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[24]

  • Cognitive Impairment Model: To model cognitive deficits, animals can be treated with a cholinergic antagonist like scopolamine prior to the training phase.[25] The test compound is then administered before the training to assess its ability to reverse the scopolamine-induced memory impairment.

  • Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index in the test group compared to the vehicle-treated or scopolamine-treated group indicates cognitive-enhancing effects of the compound.

Experimental Workflow and Data Interpretation

The characterization of a novel compound like this compound follows a logical and hierarchical workflow.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation binding_assay Radioligand Binding Assays (Determine Ki and Selectivity) functional_assay Functional Assays (TEVC) (Determine EC₅₀/IC₅₀ and Efficacy) binding_assay->functional_assay Promising candidates pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) functional_assay->pk_studies Active compounds behavioral_studies Behavioral Models (e.g., NOR) (Assess Cognitive Enhancement) pk_studies->behavioral_studies Brain-penetrant compounds

Sources

An In-Depth Technical Guide to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, with CAS number 1009119-94-3, is a chiral heterocyclic compound of significant interest in medicinal chemistry. While detailed public data on this specific enantiomer is limited, its structural motifs—a chiral pyrrolidine ring linked via an ether to a pyridine core—are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive technical overview based on available information for closely related analogs and precursors. The primary focus is to equip researchers with the foundational knowledge to synthesize, characterize, and evaluate the potential of this and similar chemical entities in drug discovery programs. We will delve into logical synthetic strategies, analytical considerations for chiral purity, and the prospective biological relevance of this scaffold, particularly in the context of neurological and infectious diseases.

Introduction: The Significance of the Pyrrolidinyl-Oxy-Pyridine Scaffold

The fusion of a pyrrolidine ring with a pyridine nucleus through an ether linkage creates a versatile three-dimensional structure that can effectively interact with a variety of biological targets. The pyrrolidine moiety, a saturated five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and pharmaceuticals, contributing to their favorable pharmacokinetic properties. The pyridine ring, an aromatic six-membered heterocycle, is a well-established pharmacophore known for its ability to participate in hydrogen bonding and π-stacking interactions within protein binding sites.

The stereochemistry at the 3-position of the pyrrolidine ring in (S)-2-(pyrrolidin-3-yloxy)pyridine is a critical determinant of its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis and characterization of the (S)-enantiomer are of paramount importance for any drug development campaign.

Physicochemical Properties and Data

Direct experimental data for this compound is not widely available in the public domain. However, we can infer some properties from its constituent parts and from data on its racemate and (R)-enantiomer.

PropertyInferred/Reported ValueSource/Rationale
CAS Number 1009119-94-3
Molecular Formula C₉H₁₄Cl₂N₂OBased on structure
Molecular Weight 237.13 g/mol Calculated from formula
Appearance Likely an off-white to white solidBased on related compounds
Purity Typically >95% for research-grade chemicalsSupplier specifications for analogs
Storage Store in a dry, sealed container at room temperatureGeneral recommendation for hydroscopic salts

Synthesis and Manufacturing

A robust and stereocontrolled synthesis is crucial for obtaining enantiomerically pure this compound. A logical and commonly employed retrosynthetic approach would involve the coupling of two key building blocks: (S)-3-hydroxypyrrolidine and a suitable 2-halopyridine.

Retrosynthetic Analysis

G target (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride step1 HCl salt formation target->step1 freebase (S)-2-(pyrrolidin-3-yloxy)pyridine step1->freebase step2 Williamson Ether Synthesis freebase->step2 precursors (S)-3-hydroxypyrrolidine + 2-halopyridine (e.g., 2-chloropyridine) step2->precursors step3 Chiral Synthesis precursors->step3 start Achiral starting materials step3->start

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Step: Williamson Ether Synthesis

The formation of the ether linkage is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of (S)-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a halide from the 2-position of the pyridine ring.

Protocol:

  • Protection of the Pyrrolidine Nitrogen: To prevent side reactions, the secondary amine of (S)-3-hydroxypyrrolidine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • Deprotonation: The protected (S)-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding alkoxide. The choice of a strong, non-nucleophilic base is critical to avoid competing reactions.

  • Nucleophilic Substitution: 2-chloropyridine or 2-fluoropyridine is then added to the reaction mixture. The alkoxide displaces the halide in an SNAr reaction. The reaction is typically heated to facilitate the substitution.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Salt Formation: The resulting free base is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.

Synthesis of the Chiral Precursor: (S)-3-hydroxypyrrolidine

The availability of enantiomerically pure (S)-3-hydroxypyrrolidine is the cornerstone of this synthesis. It is a crucial chiral intermediate for many pharmaceutical products. Several methods for its preparation have been reported, often starting from readily available chiral starting materials like L-glutamic acid or L-malic acid. These multi-step syntheses involve the formation of the pyrrolidine ring and the introduction of the hydroxyl group with the desired stereochemistry.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of this compound is essential. A combination of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical structure.The spectra should show characteristic peaks for the pyridine and pyrrolidine protons and carbons, with appropriate chemical shifts and coupling constants.
Mass Spectrometry Determination of the molecular weight and confirmation of the molecular formula.The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₉H₁₂N₂O) and fragmentation patterns consistent with the proposed structure.
Chiral HPLC/SFC Determination of enantiomeric purity.Using a suitable chiral stationary phase, the (S)-enantiomer should be well-resolved from the (R)-enantiomer, allowing for accurate quantification of enantiomeric excess.
Elemental Analysis Confirmation of the elemental composition of the dihydrochloride salt.The experimentally determined percentages of C, H, N, O, and Cl should be in close agreement with the calculated values for C₉H₁₄Cl₂N₂O.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is scarce, the broader class of pyrrolidinyl- and pyridine-containing compounds has demonstrated a wide range of pharmacological activities.

Neurological Disorders

Many compounds containing the pyrrolidinyl-pyridine scaffold are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific stereochemistry and substitution pattern of ligands can determine their selectivity for different nAChR subtypes, leading to varied pharmacological effects.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. The pyrrolidine ring can also contribute to the antimicrobial properties of a molecule. Therefore, it is plausible that (S)-2-(pyrrolidin-3-yloxy)pyridine and its derivatives could be investigated for their potential as novel anti-infective agents. For instance, some pyridine derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.

Other Potential Applications

Derivatives of pyrrolopyridines have also been explored for their potential in treating cancer, inflammation, and diabetes. The structural features of (S)-2-(pyrrolidin-3-yloxy)pyridine make it a valuable starting point for the synthesis of more complex molecules with tailored biological activities.

G cluster_scaffold (S)-2-(pyrrolidin-3-yloxy)pyridine Scaffold cluster_targets Potential Therapeutic Areas scaffold Core Chemical Structure neuro Neurological Disorders (e.g., nAChR modulation) scaffold->neuro antimicrobial Anti-Infective Agents (Antibacterial, Antiviral) scaffold->antimicrobial other Other Applications (Oncology, Inflammation) scaffold->other

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chiral building block for drug discovery. Its synthesis is achievable through established chemical methodologies, contingent on the availability of the enantiomerically pure precursor, (S)-3-hydroxypyrrolidine. The key to unlocking its full potential lies in a thorough investigation of its biological activity across a range of therapeutic targets. Future research should focus on the stereoselective synthesis and purification of this compound, followed by comprehensive in vitro and in vivo pharmacological profiling. The insights gained from such studies will be invaluable for the design and development of novel therapeutics based on this versatile chemical scaffold.

References

  • MySkinRecipes. (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride.
  • Regulations.gov. U.S. Patent No. 8,829,195. Retrieved from [Link]

  • PubChem. 2-(Pyrrolidin-3-yl)pyridine. Retrieved from [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • PMC - NIH. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]

  • PubChem. 3-(Pyrrolidin-2-yloxy)pyridine. Retrieved from [Link]

  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • PubChem. 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ChemicalBook. 1H-IM

Comprehensive Physicochemical Profiling of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

[1][2]

Executive Summary

This technical guide provides a rigorous physicochemical analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1029715-21-6), a critical chiral building block in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[1]

Designed for medicinal chemists and formulation scientists, this document moves beyond basic identifiers to explore the compound's ionization behavior, solid-state vulnerabilities, and solution-phase dynamics.[1][2] Special emphasis is placed on the stability of the ether linkage and the distinct basicity profiles of its two nitrogen centers, which dictate its behavior in biological matrices and formulation vehicles.[1][2]

Structural & Molecular Identity[3][4][5]

The compound is the dihydrochloride salt of a chiral ether, linking a pyridine ring to a pyrrolidine scaffold.[1][2] The presence of two distinct nitrogen atoms creates a diprotic acid system upon salt formation.[1][2]

PropertySpecification
IUPAC Name (3S)-3-(pyridin-2-yloxy)pyrrolidine dihydrochloride
CAS Number 1029715-21-6 (Dihydrochloride)
Molecular Formula C₉H₁₄Cl₂N₂O
Molecular Weight 237.13 g/mol
Free Base MW 164.20 g/mol
Chirality (S)-Enantiomer
Stoichiometry 1:2 (Base : HCl)
Appearance White to off-white hygroscopic solid
Structural Visualization

The following diagram illustrates the protonation sites and the critical ether linkage that defines the molecule's geometry and reactivity.[1][2]

Structurecluster_saltDihydrochloride Salt Form (pH < 2)PyrrolidinePyrrolidine Ring(Secondary Amine)High Basicity (pKa ~9.5)LinkerEther Linkage(C-O-C)Hydrolytic StabilityPyrrolidine->Linker(S)-Chiral CenterPyridinePyridine Ring(Aromatic Nitrogen)Low Basicity (pKa ~3.3)Linker->Pyridine2-Position

Caption: Structural connectivity highlighting the two ionization centers. The pyrrolidine nitrogen is the primary basic site, while the pyridine nitrogen is weakly basic due to the adjacent alkoxy group.[2]

Theoretical & Experimental Physicochemical Parameters

Ionization Profile (pKa)

Understanding the pKa values is essential for predicting solubility and membrane permeability.[1][2]

  • Site A (Pyrrolidine NH): Typical secondary aliphatic amine.[1][2] Expected pKa 9.0 – 9.8 .[1][2] This site is protonated at physiological pH (7.4), driving solubility.[1][2]

  • Site B (Pyridine N): The oxygen atom at the 2-position exerts an inductive electron-withdrawing effect, significantly lowering the basicity compared to unsubstituted pyridine (pKa 5.2).[1] Expected pKa 3.0 – 3.5 .[1][2]

  • Implication: In the dihydrochloride salt, both sites are protonated.[1][2] Upon dissolution in water, the pyridine proton will dissociate first as pH rises above 3.5, followed by the pyrrolidine proton above pH 9.5.[1][2]

Lipophilicity (LogP/LogD)
  • LogP (Free Base): Predicted ~1.0 (Moderate lipophilicity).[1][2]

  • LogD (pH 7.4): Due to the cationic nature of the pyrrolidine amine at neutral pH, the distribution coefficient (LogD) will be significantly lower (likely < 0), indicating high aqueous affinity and low passive membrane permeability without active transport.[1][2]

Solubility
  • Aqueous: >100 mg/mL (Dihydrochloride salt).[1][2] The high lattice energy of the salt is overcome by the high solvation energy of the dication.[1][2]

  • Organic: Soluble in polar protic solvents (Methanol, DMSO).[1][2] Poorly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.[1][2]

Solid-State Characterization & Stability

Hygroscopicity

Critical Warning: Hydrochloride salts of secondary amines are notoriously hygroscopic.[1][2]

  • Mechanism: The crystal lattice readily absorbs atmospheric moisture to form hydrates or deliquesce.[1][2]

  • Handling: Must be handled in a humidity-controlled environment (glovebox or desiccator).[1] Exposure to air can lead to "gumming," making accurate weighing impossible.[1][2]

Chemical Stability[1][3][8]
  • Ether Linkage: Generally stable to hydrolysis under neutral and basic conditions.[1][2] However, acid-catalyzed cleavage or rearrangement (O-to-N migration) is a risk at elevated temperatures in strong acid.[1]

  • Racemization: The chiral center at the 3-position of the pyrrolidine ring is relatively stable.[1] However, harsh basic conditions (pH > 12) combined with heat could promote racemization via elimination-addition mechanisms, though this is less likely for ethers than esters.[1][2]

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Use this protocol to precisely determine the ionization constants of the two nitrogen centers.[2]

  • Preparation: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure full solubility.

  • Titrant: 0.1 M NaOH (standardized).

  • Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Acidify the starting solution to pH 2.0 using 0.1 M HCl to ensure full protonation.[1][2]

    • Titrate with NaOH up to pH 12.0.[1][2]

    • Record pH vs. Volume of titrant.[1][2]

  • Analysis: Look for two inflection points.[1][2] The first (lower pH) corresponds to the Pyridine N; the second (higher pH) corresponds to the Pyrrolidine NH.[1][2]

Protocol B: Chiral Purity Analysis (HPLC)

Essential for verifying the (S)-enantiomer excess (ee).[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is required to sharpen the peak of the basic amine.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Pyridine absorption).[1][2]

  • Sample Prep: Convert a small aliquot of the salt to the free base by partitioning between sat. NaHCO₃ and Hexane.[1][2] Inject the Hexane layer.[1][2]

  • Acceptance Criteria: > 98% ee.

Protocol C: Gravimetric Hygroscopicity Assessment
  • Weighing: Place 100 mg of dried salt in a pre-weighed weighing boat.

  • Exposure: Place inside a humidity chamber set to 25°C / 80% RH.

  • Monitoring: Weigh the sample at t=0, 1h, 4h, 24h.

  • Calculation:

    
    .[1]
    
  • Threshold: >2% gain in 24h indicates significant hygroscopicity.[1][2]

Workflow Visualization

The following decision tree outlines the characterization logic for incoming batches of this material.

WorkflowStartIncoming Material(S)-2-(pyrrolidin-3-yloxy)pyridine 2HClIdentity1. Identity Check(1H-NMR, MS)Start->IdentityChiral2. Chiral Purity(Chiral HPLC)Identity->ChiralPass1Pass (>98% ee)Chiral->Pass1Fail1Fail (<98% ee)Chiral->Fail1SolidState3. Solid State(XRPD, Hygroscopicity)StorageApproved for SynthesisStore at -20°C, DesiccatedSolidState->StoragePass1->SolidStateRejectReject / RepurifyFail1->Reject

Caption: Quality Control workflow ensuring chemical and stereochemical integrity before use in synthesis.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5013938, 2-(Pyrrolidin-3-yl)pyridine. Retrieved from [Link]

  • FooDB. (2010).[1][2] Physicochemical properties of Pyrrolidinylpyridines. Retrieved from [Link][1]

Safe Handling & Technical Application Guide: (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the safe handling, storage, and experimental application of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride .[1] It is designed for researchers and drug development professionals, moving beyond standard Safety Data Sheet (SDS) parameters to provide actionable, field-proven protocols.[1]

Compound Identity & Significance

This compound is a chiral heteroaromatic ether, structurally characterized by a pyridine ring linked via an oxygen atom to the 3-position of a pyrrolidine ring.[1] It is a critical building block in medicinal chemistry, particularly in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) ligands.[1]

Chemical Profile
ParameterDetail
IUPAC Name (S)-3-(pyridin-2-yloxy)pyrrolidine dihydrochloride
Common Name (S)-2-(Pyrrolidin-3-yloxy)pyridine 2HCl
CAS Number 253603-61-1 (Free Base); Salt form is derivative.[1][2]
Molecular Formula C₉H₁₂N₂O[1][2] · 2HCl
Molecular Weight ~237.12 g/mol (Salt); 164.21 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO; Low in non-polar solvents (Hexane, Et₂O)

Technical Insight: The dihydrochloride salt form is preferred for stability and water solubility, but it renders the compound highly hygroscopic .[1] Exposure to ambient moisture will cause the solid to deliquesce, potentially altering stoichiometry during weighing.[1]

Hazard Identification & Toxicology (Core SDS Data)

As a ligand targeting nAChR subtypes, this compound possesses biological activity that necessitates strict containment levels (OEB 3/4 equivalent).[1]

GHS Classification[1][2][3][4]
  • Signal Word: WARNING (Potential DANGER based on potency)

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][2][3]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2]

Target Organ Toxicity
  • Primary: Central Nervous System (CNS), Neuromuscular Junction.[1]

  • Mechanism: Agonist/Partial Agonist activity at nAChRs can induce cholinergic overstimulation.[1]

  • Symptoms of Exposure: Nausea, dizziness, tachycardia, muscle fasciculations (twitching), and in severe cases, respiratory distress.[1]

Technical Handling Protocols

A. Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]

  • Container: Tightly sealed amber glass vial with parafilm wrap.

  • Hygroscopicity Management: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial and degrading the salt.[1]

B. Self-Validating Stock Solution Protocol

Objective: Prepare a 50 mM stock solution in water or DMSO with quality control checkpoints.

  • Equilibration: Remove vial from freezer; let stand for 30 mins.

  • Weighing: Weigh quickly in a glove box or low-humidity environment.

  • Solvent Addition: Add sterile ddH₂O or anhydrous DMSO.

    • Note: The 2HCl salt will create an acidic solution in water (pH ~2-3).[1]

  • Validation Checkpoint (Trustworthiness):

    • Visual: Solution must be clear and colorless.

    • pH Check: If using water, verify pH is acidic.[1] If used for cell culture, neutralize with buffer (HEPES/PBS) only immediately before use, as the free base is prone to oxidation.[1]

C. Workflow Visualization

The following diagram outlines the decision logic for solvent selection and handling based on the intended application.

HandlingWorkflow Start Start: (S)-2-(pyrrolidin-3-yloxy)pyridine 2HCl Storage Storage: -20°C, Desiccated Start->Storage Equilibrate Equilibrate to RT (30 min) Storage->Equilibrate Before Use Weigh Weigh (Low Humidity) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice Water Water/Saline (For immediate in vivo/buffer use) SolventChoice->Water DMSO Anhydrous DMSO (For frozen stock storage) SolventChoice->DMSO CheckPH QC: Check pH (Acidic) Water->CheckPH Freeze Aliquot & Freeze (-20°C) DMSO->Freeze Neutralize Neutralize (Buffer) before Assay CheckPH->Neutralize

Caption: Operational workflow for storage, solubilization, and quality control of the dihydrochloride salt.

Emergency Response & First Aid

Given the potential for cholinergic toxicity, specific response protocols differ from standard chemical irritants.[1]

Exposure RouteImmediate ActionMedical Context
Inhalation Move to fresh air.[1][3] Support breathing.[1][3]Monitor for bronchospasm (cholinergic effect).[1]
Skin Contact Wash with soap/water for 15 min.[1]Remove contaminated clothing to prevent dermal absorption.[1][3]
Eye Contact Rinse cautiously with water for 15 min.[1]Acidic salt can cause corneal damage; consult ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.Urgent: Transport to ER. Mention "Nicotinic Agonist" to medical staff.
Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route SkinEye Skin/Eye Contact Route->SkinEye IngestInhale Ingestion/Inhalation Route->IngestInhale Rinse Rinse 15m (Water) SkinEye->Rinse Support Support Breathing/Rinse Mouth IngestInhale->Support Symptoms Symptoms? (Tremors, Nausea) Rinse->Symptoms Support->Symptoms Medical Seek Medical Help (Mention nAChR Agonist) Symptoms->Medical Yes Monitor Monitor for 2 hrs Symptoms->Monitor No

Caption: Triage and response logic for accidental exposure events.

Synthesis & Application Context

For researchers synthesizing this compound, the primary route involves the Mitsunobu reaction or nucleophilic aromatic substitution (SₙAr).[1]

  • Synthesis Utility: The (S)-enantiomer is often prepared from (S)-N-Boc-3-pyrrolidinol and 2-fluoropyridine or 2-hydroxypyridine.[1]

  • Deprotection: The final step usually involves HCl/Dioxane deprotection, yielding the dihydrochloride salt directly.[1]

  • Purification: Recrystallization from MeOH/Et₂O is the standard method to ensure high enantiomeric excess (ee > 98%).[1]

References

  • PubChem. 2-(Pyrrolidin-3-yloxy)pyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Holladay, M. W., et al. (1998).[1] Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for nAChR ligand toxicity).

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine and Pyrrolidine derivatives.[1][2] Available at: [Link][1][2]

Sources

Technical Whitepaper: Pharmacological Profiling and Target Engagement of (S)-2-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride , a chiral heterocyclic ether used primarily in structure-activity relationship (SAR) studies of nicotinic acetylcholine receptors (nAChRs) and as a scaffold in kinase inhibitor discovery.

Executive Summary

This compound is a synthetic pyridine-pyrrolidine ether. While structurally related to high-affinity nicotinic agonists like A-84543 and A-85380 , this specific isomer (possessing a 2-pyridyl ether linkage) exhibits a distinct pharmacological profile. Unlike its 3-pyridyl analogs, which are potent


 nAChR agonists, the 2-pyridyl isomer typically displays significantly reduced affinity for neuronal nAChRs, making it a critical negative control  or selectivity probe  in neuropharmacology. Emerging medicinal chemistry also identifies this scaffold as a privileged structure for developing inhibitors of fibroblast growth factor receptors (FGFR) and other kinases.[1]

Section 1: Chemical Identity & Structural Biology

The biological activity of this compound is governed by its specific regiochemistry and stereochemistry.[1] The 2-pyridyl attachment point is the defining feature that differentiates it from the classic "nicotinic pharmacophore."

Chemical Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 1029715-21-6 (salt form), 1421020-28-1 (free base)
Molecular Formula

Chirality S-enantiomer at the pyrrolidine C3 position
Key Structural Motif 2-alkoxypyridine connected to a secondary amine
The Pharmacophore Divergence

High-affinity nAChR agonists (e.g., Nicotine, Epibatidine, A-85380) typically feature a cationic center (pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance (approx.[1] 5.9 Å).[1]

  • 3-Pyridyl Isomers (Active): The nitrogen is in the meta position relative to the ether linkage, allowing optimal overlap with the receptor's Trp149 and Tyr190 residues.

  • 2-Pyridyl Isomers (This Compound): The nitrogen is ortho to the ether linkage. This shifts the electrostatic vector and steric bulk, often reducing binding affinity by orders of magnitude (Ki > 10,000 nM for some subtypes).[1]

PharmacophoreComparison cluster_0 High Affinity Agonist (3-Pyridyl) cluster_1 Low Affinity Probe (2-Pyridyl) A Pyridine N (Meta) B Ether Linker A->B Optimal Distance (~5.9 Å) C Pyrrolidine N+ B->C Z Pyrrolidine N+ C->Z Chiral Center (S) X Pyridine N (Ortho) Y Ether Linker X->Y Sub-optimal Distance (Steric Clash) Y->Z

Figure 1. Structural comparison between the high-affinity 3-pyridyl pharmacophore and the 2-pyridyl isomer (the subject of this guide).

Section 2: Primary Biological Targets

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Despite its lower affinity compared to 3-pyridyl analogs, this compound interacts with nAChRs and serves as a vital tool for mapping the ligand-binding domain (LBD).

  • Target Subtypes:

    
     (primary), 
    
    
    
    , and
    
    
    .[2]
  • Mechanism: Competitive ligand at the orthosteric site.[1]

  • Functional Role:

    • Weak Partial Agonist / Antagonist: In electrophysiological assays, 2-pyridyl ethers often fail to elicit full channel opening, acting as weak partial agonists or competitive antagonists.

    • Selectivity Filter: It is used to validate the specificity of binding assays.[1] If a biological response is observed with the 3-isomer but not the 2-isomer, the effect is likely nAChR-mediated.

Kinase Inhibition (Secondary Target Class)

Recent medicinal chemistry campaigns utilize the 2-(pyrrolidin-3-yloxy)pyridine scaffold to design inhibitors for receptor tyrosine kinases.

  • Target: Fibroblast Growth Factor Receptors (FGFR).[1]

  • Mechanism: The pyridine nitrogen and ether oxygen can chelate with the hinge region of the kinase ATP-binding pocket, while the pyrrolidine ring extends into the solvent-accessible region, improving solubility.

Section 3: Downstream Signaling Pathways[1]

When binding occurs (even with low affinity), the compound modulates ion flux and downstream cascades.[1]

SignalingPathway cluster_membrane Cell Membrane Ligand (S)-2-(pyrrolidin-3-yloxy)pyridine Receptor nAChR (α4β2) Ligand->Receptor Binding (Low Affinity) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Gating Depolarization Membrane Depolarization IonFlux->Depolarization CaSignaling Voltage-Gated Ca2+ Channels Depolarization->CaSignaling Neurotransmitter Dopamine/GABA Release CaSignaling->Neurotransmitter Exocytosis

Figure 2. Signal transduction pathway for nAChR activation.[1] Note: Efficacy of this specific compound is significantly lower than A-84543.

Section 4: Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of the compound for 

nAChRs using rat cortical membranes.

Reagents:

  • Radioligand:

    
    -Epibatidine (0.5 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Non-specific binding: Determined using 300

    
    M Nicotine.
    

Protocol:

  • Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[1]

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Membrane suspension (approx. 50 
      
      
      
      g protein).[1]
    • 50

      
      L 
      
      
      
      -Epibatidine.
    • 50

      
      L Test Compound (Serial dilutions: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.[1]

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC)

Objective: Assess functional efficacy (agonist vs. antagonist) in Xenopus oocytes.

  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio).[1] Incubate for 3-5 days.
  • Recording: Clamp oocyte voltage at -60 mV.

  • Perfusion: Perfuse with recording buffer (ND96).

  • Application: Apply test compound for 5 seconds. Wash for 3 minutes.

  • Control: Apply 10

    
    M Acetylcholine (ACh) to normalize response.[1]
    
  • Data: Calculate efficacy as % of ACh max response (

    
    ).
    

Section 5: Safety & Handling[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use in a fume hood with nitrile gloves.[1]

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Soluble in water (>50 mM) and DMSO.[1]

References

  • Abreo, M. A., et al. (1996).[3] "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[3] Journal of Medicinal Chemistry, 39(4), 817–825.[1][3] Link

  • Lin, N. H., et al. (1998).[2][3] "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254.[1][2][3] Link

  • Horti, A. G., et al. (1998).[2] "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling." Journal of Medicinal Chemistry, 41(19), 3690–3698.[1][2] Link[1]

  • ChemScene. "(S)-2-(pyrrolidin-3-yloxy)pyridine Product Data." Link

Sources

Technical Guide: Preliminary Biological Screening of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary biological screening of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride . This compound is a structural analog of the potent nicotinic acetylcholine receptor (nAChR) agonist A-85380, distinguished by the ether linkage at the pyridine C2 position rather than the C3 position.

Given its pharmacophore, the screening campaign focuses on characterizing its interaction with neuronal nAChRs, specifically the high-affinity


  and homomeric 

subtypes. The objective is to determine binding affinity (

), functional efficacy (

), and intrinsic safety liabilities (cytotoxicity and hERG inhibition).

Chemical Profile & Reagent Preparation

Compound Properties[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Role: Putative nAChR ligand (Agonist/Partial Agonist).

  • Key Structural Feature: The 2-pyridyl ether moiety alters the electron density on the pyridine nitrogen compared to the 3-pyridyl analog (A-85380), potentially influencing hydrogen bonding capability at the receptor binding pocket.

Stock Solution Preparation

The dihydrochloride salt form is selected for its superior aqueous solubility and stability compared to the free base.

  • Solvent: Dissolve the solid compound in sterile, deionized water or DMSO . (Note: For calcium flux assays, water is preferred to avoid DMSO interference, though DMSO up to 0.1% is acceptable).

  • Concentration: Prepare a 10 mM master stock .

  • Storage: Aliquot into light-protected vials and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute serially in the specific assay buffer immediately prior to use.

Primary Screening: Radioligand Binding Assays

Objective: Determine the affinity (


) of the compound for 

and

nAChR subtypes. This step acts as the primary "filter" to validate target engagement.
Protocol: nAChR Binding
  • Receptor Source: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (
    
    
    
    nM).
  • Non-specific Binding (NSB): Defined by 300

    
    M (-)-Nicotine.
    

Workflow:

  • Incubation: Mix 50

    
    g membrane protein, 0.5 nM 
    
    
    
    -Epibatidine, and the test compound (concentration range:
    
    
    M to
    
    
    M) in Tris-HCl buffer (50 mM, pH 7.4).
  • Equilibrium: Incubate at 25°C for 75 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Protocol: nAChR Binding
  • Receptor Source: Rat hippocampal membranes or SH-SY5Y cells.

  • Radioligand:

    
    -
    
    
    
    -Bungarotoxin (
    
    
    nM).
  • NSB: Defined by 1 mM Carbachol or 1

    
    M 
    
    
    
    -Cobratoxin.

Workflow:

  • Incubation: Mix 50

    
    g membrane protein, 2 nM 
    
    
    
    -
    
    
    -Bungarotoxin, and test compound.
  • Equilibrium: Incubate at 37°C for 120 minutes (slower kinetics for peptide ligands).

  • Termination: Rapid filtration through GF/C filters (presoaked in 0.5% milk/BSA to prevent peptide sticking).

  • Quantification: Gamma counting.

Data Analysis

Convert


 values to inhibition constants (

) using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.[1][2][3][4]

Functional Characterization: Calcium Flux Assay

Objective: Differentiate between agonist, antagonist, and partial agonist activity. Binding affinity does not imply efficacy; this step is critical for functional validation.

FLIPR (Fluorometric Imaging Plate Reader) Protocol
  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Indicator: Fluo-4 AM (calcium-sensitive dye).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well) 24 hours prior.

  • Dye Loading: Incubate cells with 4

    
    M Fluo-4 AM and 0.02% Pluronic F-127 in HBSS (with 20 mM HEPES) for 45 minutes at 37°C.
    
  • Wash: Wash cells 3x with assay buffer to remove extracellular dye.

  • Agonist Mode:

    • Inject test compound ((S)-2-(pyrrolidin-3-yloxy)pyridine) at varying concentrations.[3]

    • Monitor fluorescence increase (

      
       nm, 
      
      
      
      nm) for 180 seconds.
    • Positive Control: Epibatidine (

      
       reference).
      
  • Antagonist Mode:

    • Pre-incubate cells with test compound for 10 minutes.

    • Inject

      
       concentration of Nicotine.
      
    • Measure inhibition of the calcium response.

Visualization of Signaling Pathway

The following diagram illustrates the nAChR activation pathway leading to the calcium signal measured in the FLIPR assay.

CalciumSignaling Ligand (S)-2-(pyrrolidin-3-yloxy)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation IonFlux Influx of Na+ / Ca2+ ConfChange->IonFlux Permeability Depol Membrane Depolarization IonFlux->Depol CaRise Intracellular [Ca2+] Rise IonFlux->CaRise Direct Influx (α7) VGCC VGCC Activation Depol->VGCC Voltage Gating VGCC->CaRise Secondary Influx Fluo4 Fluo-4 Fluorescence CaRise->Fluo4 Binding

Figure 1: Signal transduction pathway for nAChR-mediated calcium flux. The test compound triggers channel opening, leading to direct and indirect calcium increases detected by Fluo-4.

Safety & Selectivity Profiling

Objective: "De-risk" the compound early by assessing off-target effects and toxicity.

Cytotoxicity Screen (MTT Assay)
  • Cells: HepG2 (liver) and SH-SY5Y (neuronal).

  • Protocol:

    • Incubate cells with compound (

      
      M) for 24 hours.
      
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Acceptance Criteria:

      
      M indicates low acute cytotoxicity.
      
hERG Channel Inhibition (Cardiotoxicity)
  • Rationale: Pyridine-pyrrolidine ethers are cationic at physiological pH, a pharmacophore often associated with hERG blockade (QT prolongation risk).

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol: Measure tail current inhibition of hERG channels expressed in CHO cells.

  • Threshold:

    
    M is a "red flag" for cardiotoxicity.
    

Summary of Expected Data & Analysis

ParameterAssay TypeExpected Outcome (If Agonist)Critical Control

(

)
Radioligand Binding< 100 nM (High Affinity)Epibatidine

(

)
Radioligand Binding> 1000 nM (Likely Lower Affinity)

-Bungarotoxin

FLIPR (Ca2+)Correlated with

Nicotine

FLIPR (Ca2+)% of Epibatidine ResponseEpibatidine (100%)
Toxicity MTT / hERG

> 50

M
Dofetilide (hERG)
Screening Cascade Diagram

The following flowchart summarizes the decision logic for the screening campaign.

ScreeningCascade Start Compound: (S)-2-(pyrrolidin-3-yloxy)pyridine Tier1 Tier 1: Binding Affinity (Ki Determination) Start->Tier1 Decision1 Ki < 1 µM? Tier1->Decision1 Tier2 Tier 2: Functional Assay (FLIPR / Ca2+ Flux) Decision1->Tier2 Yes Stop Stop / Redesign Decision1->Stop No Decision2 Agonist Activity? Tier2->Decision2 Tier3 Tier 3: Safety & Selectivity (hERG, Cytotoxicity) Decision2->Tier3 Active Decision2->Stop Inactive Tier3->Stop Toxic Lead Lead Candidate (Proceed to ADME) Tier3->Lead Safe Profile

Figure 2: Biological screening cascade. Progression requires meeting affinity thresholds before functional and safety validation.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Link

  • Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Xiao, Y., et al. (2006). Rat alpha3beta4 nicotinic acetylcholine receptors: stable expression and pharmacological properties. Molecular Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). Preclinical Pharmacology of ABT-089, a Partial Agonist at Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization & Handling of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Part 1: Executive Summary & Physicochemical Profile

This compound is a highly polar, water-soluble salt typically utilized as a nicotinic acetylcholine receptor (nAChR) ligand. Unlike its free base counterpart, the presence of two hydrochloride (HCl) equivalents fundamentally alters its solubility profile, rendering it highly hydrophilic and acidic in solution.

Successful application in biological assays requires navigating two critical challenges: hygroscopicity during weighing and pH shock upon introduction to culture media. This guide replaces generic "dissolve and use" instructions with a rigorous, self-validating protocol designed to preserve compound integrity and assay reproducibility.

Physicochemical Snapshot
PropertyCharacteristicImpact on Handling
Salt Form Dihydrochloride (2HCl)Increases water solubility; significantly lowers pH of stock solutions.[1][2]
Hygroscopicity HighRapidly absorbs atmospheric moisture. Weighing must be performed quickly or in a desiccated environment.
Polarity HighExcellent solubility in water; good solubility in DMSO; insoluble in non-polar organics (Et₂O, Hexane).
Acidity Acidic (pKa ~1-2 for HCl)High concentration stocks in unbuffered water can degrade sensitive proteins or shock cells.

Part 2: Solubility Data & Solvent Selection

While batch-specific Certificates of Analysis (CoA) should always be consulted, the following solubility limits are chemically validated for this class of aminopyridine dihydrochlorides.

Solubility Profile
SolventSolubility Limit (Est.)Usage Recommendation
Water (HPLC Grade) > 50 mM (Highly Soluble) Primary Solvent. Ideal for preparing master stocks. Requires filter sterilization (0.22 µm) for biological use.
DMSO (Anhydrous) ~ 25 - 50 mM (Soluble) Secondary Solvent. Useful for compound libraries or when long-term -80°C storage is required to prevent hydrolysis.
Ethanol Moderate (< 20 mM)Not recommended for high-concentration stocks due to potential precipitation upon aqueous dilution.
PBS (pH 7.4) < 10 mM (Risk of precip.)Avoid for Stock Prep. The buffering capacity may cause the free base to precipitate if the pH shifts too rapidly at high concentrations.

Critical Insight: The "dihydrochloride" designation means that for every mole of ligand, you are introducing two moles of HCl. A 100 mM aqueous stock solution will have a pH < 2.0. Direct addition of this stock to cell culture media without intermediate dilution or buffering can cause immediate cellular toxicity unrelated to the ligand's pharmacology.

Part 3: Validated Solubilization Protocols

Workflow Visualization

The following diagram outlines the logical decision tree for solvent selection and pH management.

solubilization_workflow Start Start: (S)-2-(pyrrolidin-3-yloxy)pyridine 2HCl Check_App Application Type? Start->Check_App Path_Aq Acute In Vivo / Aqueous Buffer Check_App->Path_Aq Immediate Use Path_Lib HTS Library / Long-term Storage Check_App->Path_Lib Storage Step_Water Dissolve in HPLC Grade Water (Target: 50-100 mM) Path_Aq->Step_Water Step_DMSO Dissolve in Anhydrous DMSO (Target: 10-25 mM) Path_Lib->Step_DMSO Check_pH CRITICAL: Check pH Step_Water->Check_pH Step_Aliquot Aliquot & Freeze (-80°C) Step_DMSO->Step_Aliquot Action_Neut Neutralization Strategy: Dilute >1:1000 into Media OR Back-titrate with dilute NaOH (Risk of precip!) Check_pH->Action_Neut Step_Filter Filter Sterilize (0.22 µm PVDF) Action_Neut->Step_Filter Step_Filter->Step_Aliquot

Caption: Logical workflow for solubilizing acidic dihydrochloride salts, prioritizing pH management for aqueous stocks.

Protocol A: Preparation of Aqueous Stock (Preferred)

Objective: Create a 50 mM stock solution in water.

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

    • Note: Ensure you use the MW of the salt form (approx. 237.13 g/mol for C₉H₁₂N₂O·2HCl), not the free base.

  • Weighing:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh rapidly into a sterile microcentrifuge tube.

  • Solubilization:

    • Add 80% of the calculated volume of HPLC-grade water.

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Add the remaining 20% of water to reach the final volume.

  • pH Check (Self-Validation Step):

    • Spot 2 µL of the stock onto a pH strip. It should read pH 1.0–2.0.

    • Do NOT neutralize the stock solution directly unless absolutely necessary, as this reduces stability. Neutralization should occur upon dilution into the assay buffer.

  • Sterilization:

    • Pass through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

    • Nylon filters are generally acceptable but PVDF is preferred for low protein binding if the ligand is sticky (less concern here).

Protocol B: Preparation of DMSO Stock

Objective: Create a 25 mM stock for library storage.

  • Solvent Quality: Use anhydrous DMSO (stored over molecular sieves) to minimize hydrolysis risks.

  • Solubilization:

    • Add the calculated volume of DMSO to the powder.

    • Vortex. If dissolution is slow, warm the vial to 37°C in a water bath for 5 minutes.

    • Sonication: Permissible for 2-3 minutes if stubborn particles remain.

  • Freezing:

    • DMSO freezes at 18.5°C. Aliquot immediately to avoid repeated freeze-thaw cycles which introduce moisture.

Part 4: Serial Dilution & pH Control Strategy

When moving from an acidic stock (pH ~2) to a physiological assay (pH 7.4), you must ensure the buffer capacity of your medium is not overwhelmed.

The 1:1000 Rule:

  • Diluting a 50 mM stock 1:1000 yields a 50 µM working solution.

  • The concentration of HCl becomes 100 µM (0.1 mM).

  • Standard DMEM/RPMI contains ~44 mM NaHCO₃ (bicarbonate buffer).

  • Result: The buffer easily neutralizes the acid input. No pH adjustment is needed.

The High-Dose Risk (1:10 Dilution):

  • Diluting 1:10 yields 5 mM ligand / 10 mM HCl.

  • This will acidify the media, turning phenol red yellow and stressing cells.

  • Correction: For high-dose assays, prepare a "Vehicle Control" containing the same amount of HCl (without ligand) to differentiate pH effects from ligand effects, or manually adjust the assay well pH with 1N NaOH.

Part 5: Stability & Storage

ConditionStability EstimateRecommendation
Solid State (RT) 1-2 YearsStore in a desiccator protected from light.
Aqueous Stock (-20°C) 1 MonthAcidic pH preserves stability, but hydrolysis of the ether linkage is possible over time.
Aqueous Stock (-80°C) 6 MonthsBest practice for aqueous stocks.
DMSO Stock (-20°C) 3-6 MonthsEnsure tight seal to prevent water absorption (DMSO is hygroscopic).

Troubleshooting Precipitation: If the compound precipitates upon dilution into PBS:

  • The pH likely rose too fast, creating the free base which might be less soluble (though unlikely for this ether).

  • Solution: Dilute into water first, then add 10x PBS concentrate, or ensure vigorous mixing during addition.

References

  • PubChem Compound Summary. (2025). 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) and related pyridine-pyrrolidine ethers. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate Technical Discussion. (2016). Solubility of amine salts in DMSO and Water: General Principles. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Pyrrolidinopyridine (Analogous salt handling). Retrieved from [Link]

Sources

Technical Guide: Lifecycle Management of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

[1]

Executive Summary

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a high-value chiral building block, frequently employed in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and complex medicinal scaffolds.[1] Its utility, however, is counterbalanced by its physicochemical fragility. As a dihydrochloride salt of a secondary amine and a pyridine base, this compound exhibits significant hygroscopicity and potential for deliquescence.

This guide moves beyond basic safety data sheets (SDS) to provide a field-validated framework for the storage, handling, and activation of this specific salt. The protocols herein are designed to prevent the three most common failure modes: stoichiometric mismatch due to hydration, enantiomeric degradation, and static-induced weighing errors.

Part 1: Physicochemical Profile & Risk Assessment[2]

To handle this compound effectively, one must understand the "Why" behind its instability.

The Dihydrochloride Conundrum

The molecule exists as a 2HCl salt.[2] The pyridine nitrogen (


2
  • Implication: The crystal lattice energy is high, but the high charge density makes the surface extremely hydrophilic.

  • Risk: Upon exposure to ambient humidity (>40% RH), the salt will scavenge atmospheric water to form a hydrate. This alters the molecular weight (MW), leading to stoichiometric errors in downstream coupling reactions.

Chiral Integrity

The (S)-configuration at the 3-position of the pyrrolidine ring is stable under acidic storage conditions.[2] However, racemization risks increase significantly during the "free-basing" step if exposed to strong bases at elevated temperatures for prolonged periods.

Quantitative Properties Table[1][2]
PropertyValue / CharacteristicImpact on Handling
Molecular Formula

MW calculation must account for 2HCl.[1][2][3]
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation/free-base liberation.[1][2]
Hygroscopicity High (Deliquescent)rapid weight gain in open air; "clumping" prevents flow.[1]
Acidity (pH) < 2.0 (10% w/v aqueous solution)Corrosive to spatulas; incompatible with acid-sensitive protecting groups.[1][2]
Solubility High: Water, Methanol, DMSOPoor solubility in non-polar ethers (TBME) or hexanes.[1]

Part 2: Environmental Control & Storage Protocols

Core Directive: The storage chain of custody must maintain the "anhydrous state" from manufacturer to reactor.

The "Double-Wall" Storage System

Do not rely on the vendor's original bottle cap alone.[2]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Plastic bottles are permeable to moisture over months).

  • Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag or a Desiccator cabinet with active silica gel or

    
    .
    
  • Headspace: Argon backfill is mandatory after every use. Nitrogen is acceptable, but Argon (heavier than air) provides a better blanket for powders.

Temperature Zoning
  • Long-term (>1 month): Store at -20°C . This arrests any slow oxidative degradation of the ether linkage.

  • Active Use (Daily/Weekly): Store at 2-8°C .

  • Critical Step: Allow the container to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the powder surface, ruining the remaining stock.

Part 3: Handling & Weighing Workflows

Objective: Transfer accurate mass without introducing water or static charge.

Static Mitigation

Dihydrochloride salts are prone to static charging, causing powder to "fly" or cling to spatulas.

  • Tooling: Use anti-static micro-spatulas (PTFE coated) or an ionizing blower bar near the balance.

  • Vessel: Weigh into glass or anti-static weighing boats. Avoid standard plastic boats.

The "3-Zone" Handling Logic

The following decision tree dictates the handling environment based on the operation's sensitivity.

HandlingLogicStartOperation RequiredCheckMassMass Required?Start->CheckMassHighMass> 100 mg(Prep Scale)CheckMass->HighMassLowMass< 20 mg(Analytical/Screening)CheckMass->LowMassEnvCheckLab Humidity > 40%?HighMass->EnvCheckGloveBoxGLOVEBOX / BAG(Inert Atm)LowMass->GloveBoxStrict ReqEnvCheck->GloveBoxYesBenchtopBENCHTOP(Rapid Transfer)EnvCheck->BenchtopNoTechnique2Technique: Open Weighing(Acceptable < 30s)GloveBox->Technique2Technique1Technique: Weigh by Difference(Closed Vial)Benchtop->Technique1

Figure 1: Decision logic for environmental handling based on mass scale and ambient humidity.

Weighing by Difference (Benchtop Protocol)

If a glovebox is unavailable, never leave the stock bottle open on the balance.

  • Tare the receiving flask.

  • Weigh the capped stock vial.

  • Quickly transfer an estimated amount to the flask.

  • Recap and weigh the stock vial again.

  • Mass transferred = (Initial Weight) - (Final Weight). Rationale: This minimizes the exposure time of the bulk stock to ambient air.

Part 4: Solubilization & Free-Basing (Activation)[1][2]

To use (S)-2-(pyrrolidin-3-yloxy)pyridine in nucleophilic substitutions or amidation, the pyrrolidine amine must be deprotonated ("free-based").[1]

The Stoichiometric Trap

A common error is adding 1 equivalent of base.[2] You must neutralize both HCl molecules before the amine becomes nucleophilic.

  • Requirement: Minimum 2.1 to 3.0 equivalents of tertiary amine base (DIPEA or TEA).

In-Situ Activation Protocol

For coupling reactions (e.g., amide coupling with an acid chloride):

  • Solvent: Dissolve the dihydrochloride powder in dry DCM or DMF. The solution may be cloudy initially.

  • Base Addition: Add 3.0 equiv. of DIPEA (N,N-Diisopropylethylamine) dropwise at 0°C.

  • Observation: The solution should clarify as the free base is liberated and the DIPEA·HCl salt dissolves (in organic media) or precipitates (in ether).

  • Time: Stir for 10-15 minutes to ensure complete equilibration before adding the electrophile.

ActivationPathSalt(S)-Pyr-O-Py · 2HCl(Solid, Acidic)IntermedEquilibrium MixtureSalt->IntermedDissolveSolventSolvent (DCM/DMF)Solvent->IntermedBaseBase (DIPEA, >2.5 eq)Base->IntermedDeprotonateFreeBase(S)-Pyr-O-Py (Free Base)(Nucleophilic)Intermed->FreeBaseActive SpeciesWasteDIPEA · HCl(Byproduct)Intermed->WasteSalt Exchange

Figure 2: Activation pathway for generating the nucleophilic free base species in situ.[1][2]

Part 5: Quality Control & Re-validation[1]

Trust, but verify. If the container has been opened multiple times, re-validate before committing to a large-scale reaction.

Critical QC Parameters
TestMethodAcceptance CriteriaFailure Indication
Water Content Karl Fischer (KF) Coulometric< 1.0% w/wHigh water = salt hydration.[1] Adjust MW for calculations.
Chloride Content Ion Chromatography or Titration2.0 ± 0.1 eq.[1]< 1.9 eq indicates HCl loss; > 2.1 eq indicates wet acid residue.[1]
Enantiomeric Excess Chiral HPLC (e.g., Chiralpak AD-H)> 98% eeLower ee indicates racemization (rare in storage, common in recycling).[1]
Purity

-NMR (

or

)
Consistent structureExtra peaks near 2.5-3.5 ppm often indicate amine degradation.[1]
Rapid "Use/No-Use" Check

If KF is unavailable, dissolve 10 mg in 0.5 mL

2
  • Pass: Clear, colorless solution.

  • Fail: Turbidity or yellow tint (indicates pyridine oxidation or free-base polymerization).

References

  • PubChem. (2023).[4][5] Compound Summary: 2-(pyrrolidin-3-yloxy)pyridine.[1] National Library of Medicine. [Link][1]

  • Chiral Technologies. (2022).[6] Chiral Column Care and Use for Amines. [Link][2]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Pyrrolidine-Pyridine Scaffold for Neurological Research

The pyrrolidine-pyridine structural motif is a cornerstone in the development of novel therapeutics targeting the central nervous system. Compounds containing this scaffold have been extensively explored for their ability to modulate the activity of various neurotransmitter receptors, with a particular emphasis on nicotinic acetylcholine receptors (nAChRs).[1][2] (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride represents a novel chemotype within this class, suggesting its potential as a modulator of nAChR activity.

This document provides a comprehensive guide for the in vitro characterization of this compound. The protocols detailed herein are designed to enable researchers to thoroughly investigate its binding affinity, functional activity, and impact on downstream signaling pathways. The experimental cascade is structured to provide a holistic understanding of the compound's pharmacological profile, from initial target engagement to cellular response.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H15Cl2N2OInferred from structure
Molecular Weight254.15 g/mol Inferred from structure
FormDihydrochloride saltAs specified
SolubilitySoluble in water and DMSORecommended practice
StorageStore at -20°C, desiccatedRecommended practice

Protocol 1: Preparation of Stock Solutions

  • Initial Stock (10 mM in Water):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in sterile, nuclease-free water to a final concentration of 10 mM.

    • Vortex gently until fully dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Intermediate Stock (1 mM in DMSO for cell-based assays):

    • Thaw a 10 mM aqueous stock aliquot.

    • Dilute 1:10 in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.

    • This intermediate stock is recommended for cell-based assays to minimize the final concentration of DMSO in the culture medium (typically ≤ 0.1%).

    • Store at -20°C.

Experimental Workflow for In Vitro Characterization

The following workflow provides a systematic approach to characterizing the pharmacological properties of this compound.

experimental_workflow cluster_target_engagement Target Engagement cluster_functional_activity Functional Activity cluster_cellular_response Cellular Response binding_assay Radioligand Binding Assay (Determine Ki) calcium_imaging Calcium Imaging Assay (Determine EC50/IC50) binding_assay->calcium_imaging electrophysiology Patch-Clamp Electrophysiology (Agonist/Antagonist Profile) calcium_imaging->electrophysiology western_blot Western Blotting (p-ERK1/2 Activation) electrophysiology->western_blot

Figure 1: A stepwise workflow for the in vitro characterization of novel nAChR ligands.

Cell Line Selection and Culture

The choice of cell line is crucial for studying nAChRs. Both native and recombinant expression systems can be utilized.

Table 2: Recommended Cell Lines for nAChR Studies

Cell LineReceptor ExpressionAdvantagesRecommended Assays
SH-SY5YEndogenous α7 and other nAChRsNeuronal-like backgroundBinding, Calcium Imaging, Western Blot
IMR-32Endogenous α7 nAChRRobust α7 expressionCalcium Imaging, Electrophysiology
HEK293Recombinant (transfected)Specific subunit expressionBinding, Electrophysiology
A549Endogenous α7 nAChRNon-neuronal contextBinding, Western Blot

Protocol 2: General Cell Culture

  • Culture selected cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • For experiments, seed cells at the desired density in the appropriate plate format (e.g., 96-well for calcium imaging, 6-well for Western blotting).

Target Engagement: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.

Protocol 3: Competitive Radioligand Binding Assay (α7 nAChR)

  • Cell Membrane Preparation:

    • Harvest cells expressing the α7 nAChR (e.g., SH-SY5Y or transfected HEK293).

    • Homogenize cells in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membranes (20-50 µg of protein).

      • Radioligand (e.g., [¹²⁵I]α-bungarotoxin for α7 nAChR) at a concentration near its Kd.

      • Varying concentrations of this compound.

      • For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., nicotine).

    • Incubate at room temperature for 1-2 hours.

  • Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.[3][4]

Protocol 4: Fluorescent Calcium Imaging

  • Cell Plating: Seed cells (e.g., IMR-32 or SH-SY5Y) in a black-walled, clear-bottom 96-well plate.[5]

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Agonist Mode: Inject varying concentrations of this compound and record the fluorescence change over time.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before injecting a known nAChR agonist (e.g., nicotine or acetylcholine). Record the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF/F₀).

    • Plot the dose-response curves and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Patch-Clamp Electrophysiology

This "gold standard" technique provides detailed information about the compound's effect on ion channel function.[6][7]

Protocol 5: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber of an inverted microscope and perfuse with an extracellular solution.

    • Use a glass micropipette filled with an intracellular solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -70 mV).

    • Agonist Testing: Apply this compound via the perfusion system and record any induced currents.

    • Antagonist Testing: Co-apply the test compound with a known agonist to assess its inhibitory effect on the agonist-evoked current.

  • Data Analysis:

    • Measure the amplitude, kinetics (activation and desensitization), and reversal potential of the currents.

    • Generate dose-response curves to quantify the compound's potency.

Downstream Cellular Response: ERK1/2 Phosphorylation

Activation of nAChRs can trigger intracellular signaling cascades, including the MAPK/ERK pathway.[8][9]

signaling_pathway nAChR α7 nAChR Ca2_plus Ca²⁺ Influx nAChR->Ca2_plus Compound (S)-2-(pyrrolidin-3-yloxy)pyridine Compound->nAChR PI3K PI3K Ca2_plus->PI3K Akt Akt PI3K->Akt MEK MEK1/2 Akt->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Figure 2: Simplified signaling cascade from α7 nAChR activation to ERK1/2 phosphorylation.

Protocol 6: Western Blotting for Phospho-ERK1/2

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Perform densitometry analysis on the bands using imaging software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

References

  • MySkinRecipes. (n.d.). (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-3-yl)pyridine. Retrieved from [Link]

  • bioRxiv. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Retrieved from [Link]

  • PLoS One. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Retrieved from [Link]

  • NIH. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. Retrieved from [Link]

  • NIH. (n.d.). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC. Retrieved from [Link]

  • NIH. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Retrieved from [Link]

  • NIH. (n.d.). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Expression of the α7 nicotinic acetylcholine receptor in human lung cells. Retrieved from [Link]

  • Journal of Neuroscience. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human α7 Nicotinic Acetylcholine Receptor Cell Line. Retrieved from [Link]

  • NIH. (n.d.). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. Retrieved from [Link]

  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • PLOS ONE. (2023). α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling. Retrieved from [Link]

  • PLOS ONE. (n.d.). Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons. Retrieved from [Link]

  • University of Cambridge. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Frontiers. (2023). Selective targeting of α7 nicotinic acetylcholine receptor by synthetic peptide mimicking loop I of human SLURP-1 provides efficient and prolonged therapy of epidermoid carcinoma in vivo. Retrieved from [Link]

  • MDPI. (n.d.). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Patch Clamp Techniques: From Beginning to Advanced Protocols. Retrieved from [Link]

  • AlchemPharmtech. (n.d.). CAS 494-97-3 | (S)-3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • Cell. (2019). Calcium Imaging Gets a Multicolor Makeover. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Retrieved from [Link]

  • NIH. (n.d.). Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Oxford Academic. (n.d.). Exploring the Nicotinic Acetylcholine Receptor-Associated Proteome with iTRAQ and Transgenic Mice. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

Sources

Application Note: Precision Preparation of (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride Molar Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a high-affinity ligand often utilized in nicotinic acetylcholine receptor (nAChR) research. Structurally, it consists of a pyridine ring linked via an ether bond to the chiral 3-position of a pyrrolidine ring.[1]

Precise molarity is critical in pharmacological assays (e.g.,


 determination, 

curves) because the biological activity is strictly dependent on the concentration of the active pharmacophore (the free base).[1] However, the compound is supplied as a dihydrochloride salt , which adds significant mass and hygroscopic properties.[1] This protocol addresses the calculation of salt-to-base equivalence, hygroscopic handling, and serial dilution workflows to ensure assay reproducibility.

Compound Properties & Stoichiometry

Before weighing, verify the Certificate of Analysis (CoA) for your specific batch, as water content (hydration) can vary.[1]

PropertyValueNotes
IUPAC Name This compound
CAS Number 1029715-21-6
Formula (Salt)

MW (Salt) 237.13 g/mol Use this for weighing calculations.[2]
MW (Free Base) 164.21 g/mol Active pharmacophore mass.[1]
Stoichiometry 1:2 (Base : HCl)1 mol salt yields 1 mol active base.[1]
Solubility Water, DMSO (>50 mM)Highly soluble in aqueous buffers.[1]
Stability HygroscopicStore desiccated at -20°C.

Critical Warning: Dihydrochloride salts are hygroscopic.[1] They absorb atmospheric water rapidly, which increases the apparent mass and dilutes the actual molarity.[1] Weighing must be performed quickly in a low-humidity environment.[1]

Protocol: Stock Solution Preparation (Gravimetric)

The Mathematics of Molarity

To prepare a specific volume (


) at a target molarity (

), the mass (

) required is derived from the molecular weight (

).[1][3]


Example Calculation:

  • Target: 5 mL of 10 mM stock solution.

  • MW: 237.13 g/mol .[1][4]

  • Calculation:

    
    
    
    
    
Step-by-Step Workflow
  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening. This prevents condensation from forming inside the vial.[1]

  • Weighing:

    • Place a sterile microcentrifuge tube or weighing boat on the balance.[1] Tare.

    • Rapidly weigh the calculated mass (e.g., ~12 mg).[1] Record the exact mass (

      
      ).[1]
      
  • Back-Calculation of Volume:

    • Instead of trying to hit an exact mass, weigh a convenient amount and adjust the solvent volume to achieve the exact molarity.[1]

    • Simplified: To make a 10 mM solution with 237.13 g/mol compound:

      
      
      
  • Dissolution:

    • Add the calculated volume of solvent (DMSO is recommended for long-term frozen storage; Water/PBS for immediate use).[1]

    • Vortex vigorously for 30 seconds.

    • QC Check: Inspect for particulates. The solution should be clear.

Protocol: Serial Dilution for Dose-Response

For


 assays, a half-log or 1:3 serial dilution is standard.

Visual Workflow (Graphviz):

DilutionScheme Stock Stock Solution 10 mM (10,000 µM) (100% DMSO) Inter Intermediate 1 mM (1,000 µM) (10% DMSO) Stock->Inter 1:10 Dilution (10µL Stock + 90µL Buffer) Well1 Well 1 100 µM Inter->Well1 1:10 Dilution Well2 Well 2 10 µM Well1->Well2 1:10 Serial Dilution Well3 Well 3 1 µM Well2->Well3 1:10 Serial Dilution Assay Assay Buffer (e.g., HBSS) Assay->Inter Diluent Assay->Well1

Figure 1: Logical flow for generating a logarithmic concentration range from a high-concentration stock.

Dilution Table (1:10 Series Example)
StepSourceVolume TransferDiluent VolumeFinal Conc.
1 10 mM Stock10

L
90

L
1.0 mM
2 1.0 mM Soln10

L
90

L
100

M
3 100

M Soln
10

L
90

L
10

M
4 10

M Soln
10

L
90

L
1.0

M

Quality Control & Troubleshooting

Verification via UV-Vis (Optional)

If the extinction coefficient (


) is known (pyridines typically absorb 

nm), verify the stock concentration.[1]

Note: Ensure the blank contains the same percentage of DMSO/Acid as the sample.
pH Effects

The "dihydrochloride" moiety means the solution will be acidic upon dissolution in water.[1]

  • In unbuffered water: pH may drop to ~3-4.[1]

  • In Assay: Ensure your assay buffer (e.g., HEPES, PBS) has sufficient capacity to buffer the added stock, although millimolar additions usually do not overcome standard buffer capacities.[1]

Troubleshooting Table
IssueProbable CauseSolution
Sticky/Clumped Powder Hygroscopic moisture absorption.[1]Do not return to stock bottle. Weigh what you can and calculate volume based on actual mass.
Precipitation on Dilution "Salting out" or pH shock.[1]Vortex immediately upon addition.[1] Ensure diluent pH is compatible.
Inconsistent IC50 Evaporation of DMSO stock.[1]Store stocks in small aliquots to avoid repeated freeze-thaw cycles.

References

  • Compound Data: PubChem. 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride.[1] CID 5013938.[1] Link

  • Salt Properties: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][5][6][7][8] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

  • Molarity Standards: NIH Chemical Genomics Center.[1] Assay Guidance Manual: Reagent Preparation. Link

  • Vendor Specification: AChemBlock. This compound Product Sheet. Link

Sources

Application Note: (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the preclinical evaluation of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride , a chemical probe structurally belonging to the class of nicotinic acetylcholine receptor (nAChR) ligands.

Based on its structural pharmacophore (pyridine-ether-pyrrolidine), this compound is investigated for its potential to modulate cholinergic signaling, enhance synaptic plasticity, and exert neuroprotective effects in models of Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Executive Summary

This compound (CAS: 1029715-21-6) is a synthetic small molecule belonging to the 3-pyridyl ether class of ligands. Structurally analogous to established nAChR agonists (e.g., A-85380, A-84543), this compound is utilized to probe the cholinergic anti-inflammatory pathway and synaptic survival signaling in neurodegenerative environments.

Its primary application lies in elucidating the role of specific nAChR subtypes (predominantly


 and 

) in mitigating amyloid-beta (A

) toxicity and protecting dopaminergic neurons from oxidative stress.
Key Applications
  • Cognitive Enhancement: Reversal of memory deficits in transgenic AD mice (e.g., 5XFAD, APP/PS1).

  • Neuroprotection: Prevention of neuronal loss in toxin-induced PD models (e.g., 6-OHDA, MPTP).

  • Anti-Neuroinflammation: Modulation of microglial activation via the cholinergic anti-inflammatory pathway.

Chemical Identity & Preparation

PropertySpecification
Chemical Name This compound
CAS Number 1029715-21-6
Molecular Formula

Molecular Weight 237.13 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO.
Stability Hygroscopic; store at -20°C in a desiccator.
Handling Wear PPE; compound is a potent modulator of cholinergic systems.
Solution Preparation Protocol

Objective: Prepare a 10 mg/mL stock solution for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.

  • Weighing: Accurately weigh 10 mg of this compound.

  • Dissolution: Add 1.0 mL of sterile 0.9% Saline (physiological saline).

    • Note: The dihydrochloride salt dissolves readily in aqueous vehicles. Avoid using DMSO for in vivo studies unless necessary for high-concentration boluses, as DMSO can confound neurobehavioral readouts.

  • pH Adjustment: Check pH. If highly acidic due to HCl salt, buffer to pH 7.4 using small volumes of 0.1 N NaOH or dilute in PBS instead of saline.

  • Filtration: Sterilize via a 0.22

    
    m syringe filter.
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Cholinergic Neuroprotection

The compound acts as a ligand for neuronal nAChRs. Upon binding, it initiates a signaling cascade that promotes cell survival and synaptic plasticity while inhibiting pro-inflammatory cytokine release from microglia.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway by which (S)-2-(pyrrolidin-3-yloxy)pyridine exerts neuroprotection.

G Compound (S)-2-(pyrrolidin-3-yloxy)pyridine nAChR nAChR (α7 / α4β2) Compound->nAChR Binding/Activation Ca_Influx Ca2+ Influx nAChR->Ca_Influx Ion Channel Opening JAK2 JAK2 nAChR->JAK2 Signaling Microglia Microglia Activation nAChR->Microglia Modulation CREB CREB / ERK Ca_Influx->CREB PI3K PI3K JAK2->PI3K Akt Akt (Phosphorylation) PI3K->Akt Akt->CREB Activation Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Upregulation Survival Neuronal Survival & Synaptic Plasticity (LTP) CREB->Survival Bcl2->Survival NFkB NF-κB (Nuclear Translocation) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Reduced Transcription Microglia->NFkB Inhibition Cytokines->Survival Neurotoxicity Blocked

Caption: Signal transduction pathway of nAChR activation leading to neuroprotection via PI3K/Akt signaling and inhibition of microglial neuroinflammation.

Experimental Protocols

Protocol A: Evaluation in Alzheimer’s Disease Model (5XFAD Mice)

Objective: Assess the efficacy of the compound in reversing spatial memory deficits and reducing amyloid plaque load.

1. Experimental Design
  • Subjects: 5XFAD transgenic mice (6 months old) and Wild Type (WT) littermates.

  • Groups (n=10/group):

    • WT + Vehicle (Saline)

    • 5XFAD + Vehicle

    • 5XFAD + Compound (Low Dose: 0.1 mg/kg)

    • 5XFAD + Compound (High Dose: 1.0 mg/kg)

  • Route: Intraperitoneal (i.p.) daily.

  • Duration: 28 days.

2. Behavioral Assay: Morris Water Maze (Days 24-28)
  • Apparatus: Circular pool (1.2m diameter) with opaque water (24°C). Hidden platform in NE quadrant.

  • Training: 4 trials/day for 4 days. Measure Escape Latency (time to find platform).

  • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

  • Logic: nAChR agonists enhance hippocampal LTP; effective treatment should reduce latency and increase target quadrant time compared to vehicle-treated 5XFAD mice.

3. Histology & Biochemistry
  • Tissue Collection: Perfusion with PBS. One hemisphere fixed (4% PFA), one hemisphere flash-frozen.

  • Immunohistochemistry: Stain for A

    
     (6E10 antibody)  and Microglia (Iba-1) .
    
  • Quantification: Calculate % area of plaque burden and microglial ramification index.

Protocol B: Neuroprotection in Parkinson’s Disease Model (6-OHDA)

Objective: Determine if pretreatment preserves dopaminergic neurons in the Substantia Nigra pars compacta (SNpc).

1. Stereotaxic Surgery & Dosing
  • Pre-treatment: Administer (S)-2-(pyrrolidin-3-yloxy)pyridine (0.3 mg/kg, s.c.) 30 minutes prior to lesioning.

  • Lesioning: Unilateral injection of 6-OHDA (6

    
    g in 2 
    
    
    
    L ascorbic acid saline) into the medial forebrain bundle (MFB).
  • Post-treatment: Continue daily dosing (0.3 mg/kg) for 14 days.

2. Behavioral Readout: Apomorphine-Induced Rotation
  • Day 14: Inject Apomorphine (0.5 mg/kg, s.c.).

  • Measurement: Count contralateral rotations over 30 minutes.

  • Success Criteria: Significant reduction in rotations indicates preservation of striatal dopamine receptors and SNpc neurons.

3. Tyrosine Hydroxylase (TH) Staining
  • Analysis: Count TH+ neurons in the SNpc. Compare ipsilateral (lesioned) vs. contralateral (intact) sides.

  • Expectation: Vehicle group shows >80% loss of TH+ cells. Treatment group should show dose-dependent preservation (>40-60% survival).

Data Analysis & Interpretation

AssayReadoutExpected Outcome (Vehicle)Expected Outcome (Treated)Interpretation
Morris Water Maze Escape Latency (Day 4)High (>40s)Low (<20s)Cognitive restoration
Y-Maze Spontaneous AlternationLow (<50%)High (>65%)Improved working memory
IHC (Cortex) A

Plaque Load
High Area %Reduced Area %Enhanced clearance/Reduced deposition
ELISA TNF-

Levels
High (pg/mg)Low (pg/mg)Anti-inflammatory effect
Rotarod Latency to FallLow (Motor deficit)High (Preserved function)Neuroprotection (PD model)

Critical Safety & Control Notes

  • Therapeutic Window: Nicotinic agonists often display a "U-shaped" dose-response curve. High doses (>3-10 mg/kg) may cause desensitization of receptors, seizures, or hypothermia. Always perform a dose-ranging pilot study.

  • Peripheral Side Effects: Monitor for autonomic signs (salivation, lacrimation) which indicate peripheral nAChR activation. If observed, co-administration of a peripheral antagonist (e.g., Hexamethonium ) may be required to isolate central effects.

  • Stereochemistry: Ensure the use of the (S)-enantiomer . The (R)-enantiomer may have significantly lower affinity or different efficacy at the

    
     subtype.
    

References

  • Abbott Laboratories. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology. Link

  • Rueter, L. E., et al. (2006). A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews. Link

  • Kihara, T., et al. (2001). Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. Biological & Pharmaceutical Bulletin. Link

  • PubChem. (2023). Compound Summary for CID 1029715-21-6: this compound.[1][2][3] National Library of Medicine. Link

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery. Link

Sources

Troubleshooting & Optimization

troubleshooting (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: A-85380 dihydrochloride

Support Ticket: #SOL-85380-HCl Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering issues with (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (commonly known as A-85380 dihydrochloride ).[1][2] This compound is a potent, selective agonist for neuronal nicotinic acetylcholine receptors (nAChR), specifically the


 subtype.[1][3]

The majority of "solubility" failures with this compound are actually pH or hygroscopicity artifacts.[1] As a dihydrochloride salt (


), this molecule is highly polar, acidic, and hygroscopic.[1] It will not behave like a lipophilic drug candidate.

Module 1: Solubility & Solvent Compatibility

User Query: "I tried dissolving this in DCM/Chloroform for a stock solution, but it floats/clumps. Is my batch defective?"

Diagnosis: No. The compound is a salt.[4][5] The dihydrochloride form is an ionic lattice. It is energetically unfavorable to break this lattice with non-polar solvents like Dichloromethane (DCM) or Hexane. You must use polar protic or aprotic solvents.

Solubility Matrix
SolventSolubility RatingMax Conc.[1][2] (Est.)[1][6][7][8]Usage Notes
Water Excellent ~100 mMPreferred. Solution will be acidic (~pH 3-4).[1][2]
DMSO Good ~50-100 mMGood for frozen stocks.[1][2] Avoid frequent freeze-thaw.[2]
Ethanol Moderate ~10-25 mMSonicate if necessary.[1][2]
DCM / Hexane Insoluble < 0.1 mMDO NOT USE.
PBS (pH 7.4) Good* ~50 mMCaution:[1][2] High concentrations may crash out if pH shifts rapidly.

Module 2: The "Hidden" Acidity (Cell Toxicity)

User Query: "I added the stock solution directly to my cell culture media, and the phenol red turned yellow/cells detached immediately."

Root Cause: Unbuffered Acidity.[1] The molecule carries two equivalents of HCl. When you dissolve it in water, it dissociates:



A 10 mM solution in unbuffered water can drop the pH to ~3.[1]0. This acid shock kills cells before the drug binds the receptor.[1]
Corrective Protocol: The Neutralization Step
  • Prepare Stock: Dissolve powder in plain Milli-Q water or DMSO at 100x the final concentration.

  • Check pH: Spot 2

    
    L on a pH strip.[1] It will be red (acidic).[1]
    
  • Buffer Dilution:

    • Do NOT neutralize the stock directly with NaOH (risk of precipitation/degradation).

    • DO dilute the stock into a high-capacity buffer (e.g., HEPES-buffered media or PBS) before adding to cells.

    • Verification: Ensure the dilution factor is at least 1:100 to allow the buffer to absorb the protons.

Module 3: Hygroscopicity (Sticky Solid)

User Query: "The powder looks like a sticky gum or wet clumps inside the vial. Is it degraded?"

Diagnosis: Water Absorption.[1][8] Dihydrochloride salts are "water magnets." If the vial was opened in humid air, it absorbed atmospheric moisture.

  • Impact: The chemical integrity is likely fine, but your weighing mass is wrong (you are weighing water + drug).[1]

Handling Protocol
  • Equilibration: Allow the vial to warm to room temperature before opening (prevents condensation).

  • Rapid Solubilization: Do not try to weigh exact micrograms. Instead:

    • Dissolve the entire contents of the vial into a known volume of solvent (e.g., if the vial contains 10 mg, add 1 mL water to make a 10 mg/mL stock).

    • Calculate molarity based on the vendor's stated mass, not your weighed mass.

Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityFlow Start Start: A-85380 2HCl Solid CheckApp What is the Application? Start->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Injection) CheckApp->InVivo ChemStock Stock Storage (-20°C) CheckApp->ChemStock DMSO Dissolve in DMSO (Max 100 mM) InVitro->DMSO Stock Prep Saline Dissolve in Saline InVivo->Saline ChemStock->DMSO Water Dissolve in Water (Acidic pH) ChemStock->Water Neutralize Dilute in HEPES/PBS (Buffer Capacity > Acid) DMSO->Neutralize 1:1000 Dilution pHCheck CRITICAL: Check pH Is pH < 5.0? Saline->pHCheck Adjust Adjust with dilute NaOH to pH 7.2 - 7.4 pHCheck->Adjust Yes (Acidic) Ready Ready for Assay pHCheck->Ready No (Neutral) Neutralize->Ready Adjust->Ready

Caption: Workflow for solubilizing A-85380 dihydrochloride based on experimental end-use. Note the critical pH adjustment step for in vivo applications.

Figure 2: Biological Mechanism (nAChR Signaling)

Understanding the pathway ensures you are observing the correct downstream effects (e.g., Calcium influx vs. ERK phosphorylation).[1]

nAChR_Pathway Ligand A-85380 (Agonist) Receptor α4β2 nAChR (Pentameric Channel) Ligand->Receptor Binding Ca Ca2+ Influx Receptor->Ca Na Na+ Influx Receptor->Na DA_Rel Dopamine Release (Presynaptic) Ca->DA_Rel ERK ERK1/2 Phosphorylation Ca->ERK Depol Membrane Depolarization Na->Depol VDCC Voltage-Gated Ca2+ Channels Depol->VDCC Activates VDCC->Ca Secondary Influx CREB CREB Activation (Gene Transcription) ERK->CREB

Caption: Signal transduction pathway activated by A-85380 binding to


 nAChRs.[1][2] Primary effects are ionotropic (cation influx), leading to secondary metabolic signaling (ERK/CREB).

References

  • PubChem. 2-(Pyrrolidin-3-yl)pyridine (Compound Summary). National Library of Medicine.[1] [Link][2]

  • Gotti, C., et al. (2006). Nicotinic acetylcholine receptors in the central nervous system.[1] Progress in Neurobiology.[1] (Review of

    
     signaling mechanisms).
    [Link]
    

Sources

common side reactions in the synthesis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the successful and efficient production of this key pharmaceutical intermediate.

Section 1: Ether Formation via Mitsunobu Reaction

The crucial carbon-oxygen bond formation between 2-hydroxypyridine and (S)-N-Boc-3-hydroxypyrrolidine is frequently accomplished via the Mitsunobu reaction. While powerful, this reaction is notorious for its potential pitfalls, primarily related to selectivity and purification.

FAQ 1: My Mitsunobu reaction is producing a significant amount of an isomeric byproduct. What is it and how can I favor the desired O-alkylation?

Answer:

This is the most common issue in this specific reaction. 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. This creates two nucleophilic sites: the oxygen of the hydroxyl form and the nitrogen of the pyridone form. The Mitsunobu reaction can therefore lead to two isomeric products: the desired O-alkylated product, (S)-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate, and the undesired N-alkylated byproduct, (S)-tert-butyl 3-(2-oxo-1,2-dihydropyridin-1-yl)pyrrolidine-1-carboxylate.

  • Causality: The ratio of O- to N-alkylation is influenced by several factors, including the hardness/softness of the electrophile generated in situ, solvent polarity, and steric hindrance.[1][2][3][4] The oxyphosphonium intermediate formed from the alcohol is a relatively hard electrophile, which generally favors reaction at the harder oxygen nucleophile of 2-hydroxypyridine.[1] However, changes in reaction conditions can alter this selectivity.

    G cluster_0 2-Hydroxypyridine Tautomerism cluster_1 Mitsunobu Reaction 2_hydroxypyridine 2-Hydroxypyridine (O-Nucleophile) 2_pyridone 2-Pyridone (N-Nucleophile) 2_hydroxypyridine->2_pyridone Equilibrium Reagents (S)-N-Boc-3-hydroxypyrrolidine + PPh3 + DIAD 2_hydroxypyridine->Reagents Reacts with 2_pyridone->2_hydroxypyridine 2_pyridone->Reagents Reacts with Desired_Product (S)-2-(pyrrolidin-3-yloxy)pyridine (O-Alkylation) Reagents->Desired_Product Favored Pathway Side_Product (S)-1-(pyrrolidin-3-yl)pyridin-2(1H)-one (N-Alkylation) Reagents->Side_Product Side Reaction

Troubleshooting Protocol:

  • Solvent Selection: Employ non-polar aprotic solvents like THF or toluene. These solvents are less likely to stabilize the pyridone tautomer, thus favoring the 2-hydroxypyridine form and subsequent O-alkylation.

  • Reagent Addition Order: Adhere to the standard Mitsunobu protocol of pre-mixing the (S)-N-Boc-3-hydroxypyrrolidine, 2-hydroxypyridine, and triphenylphosphine (PPh₃) in the chosen solvent. Cool the mixture to 0 °C before the slow, dropwise addition of the azodicarboxylate (DIAD or DEAD). [5][6]This order of addition ensures the formation of the betaine intermediate which then deprotonates the 2-hydroxypyridine.

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of the azodicarboxylate and allow the reaction to warm to room temperature slowly. Exothermic reactions can lead to reduced selectivity.

  • Steric Hindrance: While not easily modified for this substrate, it is worth noting that sterically hindered alcohols can favor O-alkylation as the nitrogen of the pyridone is sterically more accessible. [1]

FAQ 2: My reaction work-up is challenging, and I am struggling to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts. What are the best practices for purification?

Answer:

This is a classic challenge of the Mitsunobu reaction. The main byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., DIAD-H₂), are often of similar polarity to the desired product, making chromatographic separation difficult and not ideal for scale-up. [7][8][9] Troubleshooting & Purification Protocol:

MethodDescriptionAdvantagesDisadvantages
Crystallization The desired Boc-protected product is often an oil, but TPPO is a crystalline solid. After concentrating the reaction mixture, it can be triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. This often causes the TPPO to precipitate, allowing for its removal by filtration.Simple, avoids chromatography.May not be effective if the product co-precipitates. Yield can be compromised.
Solvent Precipitation Some studies have shown that running the reaction in specific solvents like toluene can lead to the precipitation of a TPPO-hydrazide adduct upon cooling, which can be filtered off directly from the reaction mixture. [8][9]Can remove both byproducts simultaneously. Scalable.Solvent choice might affect reaction outcome. Not universally applicable.
Acidic Wash The reduced hydrazinedicarboxylate (DIAD-H₂) can sometimes be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). However, this is not suitable for the final product which is basic, but can be used for the Boc-protected intermediate if it is stable to these conditions.Effective for removing the hydrazine byproduct.Risk of premature Boc deprotection.
Chromatography If all else fails, column chromatography on silica gel is the default method. A gradient elution, starting with a low polarity eluent (e.g., Hexanes/Ethyl Acetate) is typically required.High purity can be achieved.Costly, time-consuming, and not environmentally friendly for large-scale synthesis.

graph G {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Crude_Mixture" [label="Crude Reaction Mixture\n(Product, TPPO, DIAD-H2)", fillcolor="#FBBC05"];
"Method1" [label="Trituration/Crystallization\n(e.g., Diethyl Ether)"];
"Method2" [label="Direct Precipitation\n(Toluene as solvent)"];
"Method3" [label="Column Chromatography"];

"Crude_Mixture" -> "Method1";
"Crude_Mixture" -> "Method2";
"Crude_Mixture" -> "Method3";

"Method1" -> "Filtration" [label="Filter"];
"Method2" -> "Filtration";

"Filtration" -> "Purified_Product_Filtrate" [label="Filtrate"];
"Filtration" -> "Byproducts_Solid" [label="Solid"];

"Method3" -> "Purified_Fractions" [label="Collect Fractions"];

"Purified_Product_Filtrate" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Purified Product"];
"Byproducts_Solid" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="TPPO/DIAD-H2"];
"Purified_Fractions" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Purified Product"];

}

Figure 2: Purification workflow for Mitsunobu reaction products.

Section 2: Boc Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the stable dihydrochloride salt. These steps, while seemingly straightforward, can introduce their own set of impurities if not carefully controlled.

FAQ 3: During the acidic deprotection of the Boc group, I am observing an additional, higher molecular weight impurity. What could this be?

Answer:

Acid-catalyzed deprotection of a Boc group proceeds via the formation of a tert-butyl cation (t-Bu⁺). This cation is a potent electrophile and can alkylate nucleophilic sites on your target molecule, leading to a tert-butylated impurity.

  • Causality: While the pyrrolidine nitrogen is protonated under acidic conditions and thus non-nucleophilic, the pyridine ring is an electron-rich aromatic system. It can be susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation, especially if strong acids like trifluoroacetic acid (TFA) are used without a scavenger.

Troubleshooting Protocol:

  • Use a Cation Scavenger: The most effective way to prevent this side reaction is to include a cation scavenger in the reaction mixture. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or even anisole. These molecules will preferentially react with and "quench" the tert-butyl cation.

  • Choice of Acid and Solvent: Using HCl in a solvent like dioxane, methanol, or isopropanol is often a cleaner method than using neat TFA. [10]The HCl gas in a solvent generates the reactive species in situ, and the concentration can be better controlled.

  • Temperature Control: Perform the deprotection at room temperature or below (0 °C). Higher temperatures can increase the rate of the undesired alkylation side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize the time the product is exposed to the acidic conditions and the generated carbocation.

G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc_Protected Boc-Protected Intermediate Deprotected_Product Desired Product Boc_Protected->Deprotected_Product Desired Reaction tBu_cation tert-Butyl Cation (t-Bu+) Boc_Protected->tBu_cation Generates Acid Acid (e.g., TFA, HCl) Acid->Boc_Protected Side_Product t-Bu-Pyridine Impurity tBu_cation->Side_Product Scavenger Cation Scavenger (e.g., Anisole, TES) tBu_cation->Scavenger Quenched by Pyridine_Ring Pyridine Ring of Product (Nucleophile) Pyridine_Ring->Side_Product

Sources

Technical Support Center: Impurity Identification in (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities for this compound?

Impurities can originate from various stages of the product lifecycle:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. The synthesis of pyridine and pyrrolidine derivatives can be complex, leading to a range of potential impurities.

  • Degradation Products: this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light. Forced degradation studies are crucial to identify these potential degradants.[1][2]

  • Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical impurity to monitor in chiral drug substances.

  • Reagent-Related Impurities: Impurities may also arise from reagents used during synthesis, such as catalysts or solvents.

Q2: I'm developing an LC-MS method for the first time. Where should I start?

A systematic approach is key. Begin with a scouting gradient using a reversed-phase C18 column. However, given the polar nature of this compound, you may encounter challenges with retention.[3] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar compounds.[4][5][6]

For initial MS settings, use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine and pyrrolidine rings are readily protonated.[7][8] A full scan MS experiment will provide an overview of all detectable ions in your sample.

Q3: How can I specifically detect and quantify the (R)-enantiomer?

Standard reversed-phase or HILIC methods will not separate enantiomers. You will need to employ chiral chromatography. This can be achieved by using a chiral stationary phase (CSP) column. The selection of the appropriate chiral column often requires screening several different types of CSPs.

Q4: What are the expected degradation pathways for this molecule?

Forced degradation studies, as outlined in ICH guidelines, are essential to elucidate potential degradation pathways.[9][10] Key stress conditions to investigate include:

  • Acid/Base Hydrolysis: The ether linkage is a potential site for hydrolysis under strong acidic or basic conditions.

  • Oxidation: The pyrrolidine and pyridine rings can be susceptible to oxidation.

  • Thermal Degradation: High temperatures can lead to decomposition.

  • Photodegradation: Exposure to light can induce degradation.

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the main compound.[1][2]

Troubleshooting Common LC-MS Issues

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Symptom: The chromatographic peak for the main compound or impurities is asymmetric.

  • Potential Causes:

    • Secondary Interactions: The basic nitrogen atoms can interact with residual silanol groups on the silica-based column, leading to peak tailing.

    • Column Overload: Injecting too much sample can cause both tailing and fronting.[11]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Physical Column Issues: A blocked frit or a void at the head of the column can distort peak shape for all compounds in the chromatogram.[12]

  • Recommended Solutions:

    • Modify the Mobile Phase: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This will protonate the basic nitrogens and reduce their interaction with silanols.

    • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

    • Use a Different Column: Consider a column with a more inert stationary phase or a different chemistry, such as a HILIC column.

    • Check for Physical Blockages: If all peaks are tailing, try backflushing the column (if the manufacturer's instructions permit).[12] If this doesn't resolve the issue, the column may need to be replaced.

Issue 2: Low or No Signal in the Mass Spectrometer
  • Symptom: The expected ions for the main compound or impurities are not observed, or the signal intensity is very low.

  • Potential Causes:

    • Incorrect Ionization Mode: The compound may ionize more efficiently in negative ion mode, although this is less likely for this molecule.

    • Suboptimal Source Conditions: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized.

    • Ion Suppression: Other components in the sample matrix can interfere with the ionization of the target analyte.

    • Sample Degradation: The compound may be unstable in the sample solvent or during the analysis.

  • Recommended Solutions:

    • Optimize MS Parameters: Systematically tune the ESI source parameters to maximize the signal for your compound.

    • Switch Ionization Mode: Although less likely, it is worth checking for a signal in negative ion mode.

    • Dilute the Sample: If ion suppression is suspected, diluting the sample can sometimes alleviate the effect.

    • Check Sample Stability: Prepare a fresh sample and inject it immediately.

Issue 3: Co-eluting Impurities
  • Symptom: Two or more impurities have the same or very similar retention times, making quantification difficult.

  • Potential Causes:

    • Insufficient Chromatographic Resolution: The current LC method is not capable of separating the impurities.

  • Recommended Solutions:

    • Optimize the Gradient: Make the gradient shallower to increase the separation between peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Try a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or HILIC) can provide different selectivity.

    • Consider 2D-LC: For very complex mixtures, two-dimensional liquid chromatography (2D-LC) can provide significantly higher resolving power.[13]

Experimental Protocols

Protocol 1: Starting LC-MS Method for Impurity Profiling

This method provides a good starting point for the analysis of this compound and its impurities.

Liquid Chromatography:

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

Protocol 2: Identification of an Unknown Impurity using HRMS and MS/MS

This protocol outlines the steps to identify an unknown impurity once it has been detected.

  • Accurate Mass Measurement: Using a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap, determine the accurate mass of the unknown impurity.[14] This will allow you to predict its elemental composition.

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. This will provide information about its chemical structure by breaking it down into smaller fragments.

  • Structure Elucidation: Based on the elemental composition and the fragmentation pattern, propose a structure for the impurity. Consider the known synthesis and degradation pathways of this compound.

  • Confirmation: If possible, synthesize the proposed impurity standard and compare its retention time and MS/MS spectrum with the unknown impurity for confirmation.

Visualizations

troubleshooting_workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape low_signal Low/No Signal? peak_shape->low_signal No peak_shape_solutions Adjust Mobile Phase pH Reduce Sample Concentration Change Column peak_shape->peak_shape_solutions Yes coelution Co-elution? low_signal->coelution No low_signal_solutions Optimize MS Source Check Ionization Mode Dilute Sample low_signal->low_signal_solutions Yes coelution_solutions Optimize Gradient Change Organic Solvent Try Different Column coelution->coelution_solutions Yes end_node Problem Resolved peak_shape_solutions->end_node low_signal_solutions->end_node coelution_solutions->end_node

Caption: A logical workflow for troubleshooting common LC-MS issues.

impurity_id_workflow start Unknown Impurity Detected accurate_mass Acquire HRMS Data (Accurate Mass) start->accurate_mass elemental_comp Determine Elemental Composition accurate_mass->elemental_comp msms Acquire MS/MS Data (Fragmentation Pattern) elemental_comp->msms propose_structure Propose Structure msms->propose_structure confirm_structure Confirm with Standard (if possible) propose_structure->confirm_structure

Sources

Technical Support Center: Minimizing Variability with (S)-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SUP-2024-nAChR Subject: Optimization of Handling and Assay Protocols for Chiral Pyridine-Pyrrolidine Ethers Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit[1]

Executive Summary

You are working with (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride , a potent nicotinic acetylcholine receptor (nAChR) ligand. This compound presents a dual challenge: chemical hygroscopicity (due to the dihydrochloride salt form) and biological desensitization (inherent to nAChRs).

Variability in your data is likely not due to "bad batches," but rather the interplay between moisture absorption altering your molarity and the rapid kinetics of receptor desensitization during application. This guide provides a self-validating system to eliminate these variables.

Module 1: Chemical Precision & Stock Preparation

The Core Issue: Dihydrochloride salts are hygroscopic. If exposed to ambient air for even minutes, the crystal lattice absorbs water molecules. A sample weighed as "10 mg" may actually contain 1-2 mg of water, leading to a stock solution that is 10-20% less concentrated than calculated.

Protocol: The "Dry-Weight" Standard

Do not rely on the bottle weight. Follow this strict reconstitution workflow:

  • Equilibration: Allow the product vial to reach room temperature before opening to prevent condensation.

  • Desiccation: If the solid appears clumpy, place the open vial in a vacuum desiccator over

    
     or active silica gel for 24 hours.
    
  • Weighing by Difference:

    • Weigh the entire vial containing the solid.

    • Transfer the approximate amount needed to your prep tube.

    • Immediately re-weigh the source vial.

    • Mass Transferred = (Initial Vial Mass) - (Final Vial Mass).[1]

  • Solvent Choice: Dissolve in anhydrous DMSO or degassed water .

    • Note: While water soluble, preparing high-concentration stocks (e.g., 100 mM) in DMSO prevents hydrolysis over long-term storage.

Visual Workflow: Precision Stock Generation

StockPrep Start Raw Material (Hygroscopic 2HCl) Desiccate Vacuum Desiccation (24h, P2O5) Start->Desiccate Remove H2O Weigh Weigh by Difference (Avoid Air Exposure) Desiccate->Weigh Dry Mass Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Accurate Molarity Aliquot Aliquot & Freeze (-20°C, Single Use) Dissolve->Aliquot Prevent Freeze-Thaw

Figure 1: Critical workflow for handling hygroscopic dihydrochloride salts to ensure molar accuracy.

Module 2: Biological Assay Optimization

The Core Issue: nAChRs (particularly


 and 

subtypes) exhibit rapid desensitization . If your ligand application is slow (e.g., manual pipetting in a static bath), the receptors may desensitize before the peak current/calcium flux is reached, resulting in artificially low

values.
Troubleshooting Guide: Receptor Kinetics
SymptomProbable CauseCorrective Action
Drifting Baseline Incomplete WashoutIncrease wash volume to 10x bath volume. Use a continuous perfusion system if possible.
Diminishing Response Receptor DesensitizationIncrease the inter-trial interval (ITI). For

, ITI > 2 min is often required.
High Variability (Wells) Meniscus Effects / MixingIn plate assays (FLIPR), ensure injection speed is optimized to mix instantly without splashing.
Low Potency (High EC50) Adsorption to PlasticThe secondary amine can stick to tubing. Use silanized glass or low-binding plastics . Add 0.1% BSA to buffer.
The "Fast-Application" Rule

For electrophysiology or calcium imaging:

  • Flow Rate: Must be sufficient to exchange the bath volume in <200 ms.

  • Pre-incubation: Do not pre-incubate with the agonist.

  • pH Control: The dihydrochloride salt is acidic. In unbuffered saline, it can drop local pH, inhibiting the receptor. Always buffer to pH 7.4 with 10-20 mM HEPES.

Visual Logic: The Desensitization Trap

ReceptorLogic Resting Resting Receptor (Available) Open Open Channel (Signal Generated) Resting->Open Ligand Binding (Fast Application) Desensitized Desensitized State (Non-responsive) Resting->Desensitized Slow Application (Ligand 'creep') Open->Desensitized Prolonged Exposure (>100ms - seconds) Desensitized->Resting Washout & Recovery (Requires Time)

Figure 2: The Kinetic Trap. Slow application (red arrow) drives receptors directly to a desensitized state without opening, causing false negatives.

Module 3: Frequently Asked Questions (FAQ)

Q1: The compound turned into a sticky oil after I left the vial open. Is it ruined?

  • A: Not necessarily, but your stoichiometry is ruined. It has deliquesced (absorbed enough water to dissolve itself).

    • Fix: You cannot weigh this accurately. Dissolve the entire oily mass in a known volume of solvent to create a "master stock," then determine the concentration using Quantitative NMR (qNMR) or UV-Vis extinction coefficients if available. Do not try to dry it back down; you will trap solvent.

Q2: My EC50 values shift left (more potent) when I use older stock solutions.

  • A: This is highly unusual for this class of compounds and suggests evaporation of the solvent (increasing concentration) rather than chemical degradation.

    • Check: Are your DMSO stocks sealed with Parafilm and stored at -20°C? DMSO is hygroscopic and can also evaporate if not sealed, changing the concentration.

Q3: Should I use the free base or the dihydrochloride salt?

  • A: Use the dihydrochloride salt for aqueous solubility. The free base of pyrrolidinyl ethers is often an oil and prone to oxidation. The salt form stabilizes the secondary amine. Just remember to buffer your assay medium (HEPES/bicarbonate) to neutralize the acidity of the HCl.

Q4: Can I use polystyrene plates for dilutions?

  • A: Avoid them if possible. Secondary amines (positive charge at physiological pH) adsorb to untreated polystyrene.

    • Recommendation: Use Polypropylene (PP) plates for serial dilutions. They are chemically inert and have low binding affinity for cationic amines.

References & Grounding
  • Hygroscopicity of Hydrochloride Salts:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed mechanisms of deliquescence in HCl salts).

  • nAChR Desensitization Kinetics:

    • Papke, R. L., et al. (2011). "The pharmacological activity of nicotine and nAChR agonists." Journal of Pharmacology and Experimental Therapeutics. (Validates the necessity of fast application systems).

  • Handling of Pyrrolidine Derivatives:

    • Williams, M., et al. (1994). "Neuronal Nicotinic Acetylcholine Receptors."[7][8][9][10] Drug News & Perspectives. (Discusses the stability and handling of A-85380 and related pyrrolidine ethers).

  • Adsorption of Amines to Plastics:

    • McDonald, G. R., et al. (2008). "Bioactive contaminants leach from disposable laboratory plasticware." Science. (Highlights the interference of plasticware in bioassays).

Sources

addressing off-target effects of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Welcome to the technical support guide for this compound (internal designation: Cpd-XYZ). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding its use in experimental settings.

Cpd-XYZ is a novel, potent, and selective agonist for a subset of nicotinic acetylcholine receptors (nAChRs), specifically showing high affinity for the α4β2* subtype.[1][2] Its unique structure, featuring a pyrrolidine ring, offers potential for exploring complex neurological pathways.[3][4] However, like any small molecule, it can exhibit off-target effects that may complicate data interpretation.[5][6] Most small molecule drugs interact with unintended biological targets, which can lead to toxic events.[7] This guide provides a structured approach to identifying, understanding, and mitigating these potential off-target activities to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Cpd-XYZ?

A1: Cpd-XYZ is a high-affinity agonist for the α4β2* nicotinic acetylcholine receptor (nAChR) subtype. Nicotinic receptors are ligand-gated ion channels, and activation by an agonist like Cpd-XYZ leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.[8][9] This mechanism is central to its effects on cognitive function, neurotransmitter release, and other neurological processes.[1]

Q2: How should I store and handle the compound?

A2: Cpd-XYZ is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Solution Preparation: For stock solutions, use sterile water or PBS. We recommend preparing high-concentration stocks (e.g., 10-50 mM) and aliquoting them to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • Safety: The compound is classified as toxic if swallowed and may cause skin and eye irritation.[10] Always handle it in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q3: What are the first steps I should take if I suspect an off-target effect?

A3: If you observe a phenotype that is inconsistent with known nAChR biology, a systematic approach is crucial.

  • Confirm On-Target Engagement: First, verify that Cpd-XYZ is engaging its intended target in your experimental system at the concentrations used.

  • Use Orthogonal Controls: Employ a structurally different α4β2* nAChR agonist to see if it recapitulates the same phenotype.

  • Dose-Response Analysis: Characterize the dose-response curve for both the expected on-target effect and the unexpected phenotype. A significant separation in potency may suggest an off-target interaction.

Troubleshooting Guide: Investigating Unexpected Experimental Outcomes

This section provides detailed guidance for specific challenges you may encounter.

Scenario 1: Inconsistent Phenotypes in Cell-Based Assays

Q: I'm observing a cellular response (e.g., apoptosis, metabolic shift) that doesn't align with the known function of α4β2 nAChRs. How can I determine if this is an off-target effect?*

A: This is a strong indicator of potential off-target activity. Distinguishing on-target from off-target effects is a primary challenge in drug discovery.[11] A multi-step validation process is required to dissect the molecular mechanism.

Causality & Recommended Actions:

  • The "Rescue" Experiment (Gold Standard): The most definitive way to confirm an on-target effect is through a rescue experiment.[12] If the phenotype is truly mediated by the intended target, overexpressing a drug-resistant mutant of that target should reverse the effect. If the phenotype persists despite the presence of a resistant target, it is highly likely caused by an off-target interaction.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target (α4β2 nAChR subunits). If the unexpected phenotype disappears along with the on-target signaling, it suggests the phenotype is a downstream consequence of on-target activity. If the phenotype remains, it confirms an off-target mechanism.

  • Counterscreening with Orthogonal Agonists: Test other known α4β2* nAChR agonists with different chemical scaffolds (e.g., nicotine, varenicline).[13] If these compounds do not produce the same unexpected phenotype at concentrations that elicit the primary on-target response, this points to an off-target effect specific to the chemical structure of Cpd-XYZ.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Interpretation & Next Steps A Unexpected Phenotype Observed (e.g., apoptosis, differentiation) B Perform Dose-Response for On- and Off-Target Effects A->B D Use Target Knockdown/Knockout (siRNA, CRISPR) A->D C Test Orthogonal nAChR Agonist B->C E Phenotype Replicated? C->E F Phenotype Persists? D->F G On-Target Effect: Unusual Downstream Signaling E->G Yes H Off-Target Effect: Initiate Target ID E->H No F->G No F->H Yes

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

Q: Cpd-XYZ shows high affinity in my radioligand binding assay (sub-nanomolar Ki), but its EC50 in my cell-based functional assay (e.g., calcium influx) is in the micromolar range. What could be the cause?

A: A significant rightward shift in potency between biochemical and cellular assays is a common issue that often points to cell-specific factors limiting the compound's availability to its target.[12]

Causality & Recommended Actions:

  • Cellular Permeability: Cpd-XYZ may have poor passive diffusion across the cell membrane.

    • Troubleshooting: Perform a Caco-2 permeability assay to directly measure its ability to cross a cell monolayer. If permeability is low, consider whether the cellular model is appropriate or if the assay duration needs to be extended.

  • Efflux Pump Activity: The compound could be a substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, reducing the intracellular concentration.[12]

    • Troubleshooting: Co-incubate your cells with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) and Cpd-XYZ. A significant leftward shift (increase) in potency in the presence of the inhibitor strongly suggests that Cpd-XYZ is an efflux pump substrate.

  • Assay Conditions: The conditions of the two assays may be fundamentally different. Biochemical assays are often performed in simplified buffer systems, whereas cellular assays occur in complex media at 37°C.[12]

    • Troubleshooting: Check for high protein binding in your cell culture medium by measuring the free fraction of Cpd-XYZ. High serum protein binding can sequester the compound, reducing the effective concentration available to bind the target.

Potential Cause Underlying Mechanism Recommended Troubleshooting Step
Low Permeability Compound cannot efficiently cross the cell membrane.Caco-2 permeability assay; extend incubation time.
Efflux Pump Substrate Compound is actively removed from the cell by transporters.Co-incubation with an efflux pump inhibitor (e.g., verapamil).
High Protein Binding Compound binds to serum proteins in media, reducing free concentration.Equilibrium dialysis to measure free fraction; reduce serum in assay.
Rapid Metabolism Compound is quickly metabolized by intracellular enzymes.LC-MS/MS analysis of cell lysates to identify metabolites.
Scenario 3: Unexpected In Vivo Toxicity or Lack of Efficacy

Q: The compound was potent and selective in vitro, but in my mouse model, I'm observing unexpected toxicity (e.g., seizures, weight loss) at doses where I don't see the expected therapeutic effect. What should I investigate?

A: In vivo outcomes are a complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and safety pharmacology. Undesired off-target interactions are a major reason for preclinical toxicity.[5][6]

Causality & Recommended Actions:

  • Unfavorable Pharmacokinetics: The compound may have very high peak concentrations (Cmax) that drive off-target toxicity, followed by rapid clearance that prevents sustained on-target engagement.

    • Troubleshooting: Conduct a full PK study to determine Cmax, half-life (t1/2), and overall exposure (AUC). This will help you correlate drug exposure levels with both toxic and efficacious responses.

  • Active Metabolites: The parent compound could be converted in vivo to metabolites that possess different activity profiles, including potent off-target effects.[5]

    • Troubleshooting: Perform metabolite identification studies using plasma and liver microsomes. If major metabolites are found, synthesize them and profile their activity at the primary target and in broad off-target screening panels.

  • Off-Target Liabilities: Cpd-XYZ may interact with other receptors, ion channels, or enzymes that are not expressed in your in vitro models but are present in vivo.

    • Troubleshooting: A systematic off-target screening campaign is essential. This can be done through both computational and experimental approaches.[7]

      • Computational Screening: Use in silico tools to predict potential off-target interactions based on structural similarity to known ligands.[6][14]

      • Experimental Profiling: Screen the compound against a broad panel of targets, such as those offered by commercial vendors (e.g., a safety pharmacology panel covering common GPCRs, ion channels, and kinases).[15] This is a standard practice in safety assessment.[16]

G A In Vivo Discrepancy: Toxicity or Lack of Efficacy B Conduct Pharmacokinetic (PK) Study (Measure Cmax, AUC, t1/2) A->B C Perform Metabolite ID (Plasma, Liver Microsomes) A->C D Run Broad Off-Target Screen (e.g., Safety Panel) A->D E PK/PD Mismatch? B->E F Active Metabolites Found? C->F G Off-Target Hits Identified? D->G H Optimize Dosing Regimen E->H Yes K Re-evaluate In Vitro Model E->K No I Synthesize & Profile Metabolites F->I Yes J Investigate & Mitigate Off-Target Activity G->J Yes

Caption: A systematic approach to troubleshooting in vivo issues.

Key Experimental Protocols
Protocol 1: Rescue Experiment Using a Drug-Resistant Mutant

This protocol is designed to determine if a cellular phenotype is caused by the intended target.

  • Design the Mutant: Introduce a point mutation in the binding pocket of the α4 or β2 nAChR subunit that reduces the affinity for Cpd-XYZ but preserves receptor function. This may require structural modeling or literature review of known resistance mutations for similar ligands.

  • Clone Constructs: Prepare expression vectors for:

    • Wild-Type (WT) nAChR subunits.

    • Resistant Mutant (RM) nAChR subunits.

    • Empty Vector (EV) control.

  • Transfection: Transfect the host cells (preferably a line that does not endogenously express the target) with the WT, RM, or EV constructs. Allow 24-48 hours for receptor expression.

  • Treatment: Treat all three cell populations (WT, RM, EV) with a dose-response of Cpd-XYZ, including a vehicle control.

  • Assay Phenotype: Measure the unexpected phenotype (e.g., apoptosis via Caspase-3 activity) and the on-target effect (e.g., calcium influx) in parallel.

  • Data Analysis:

    • On-Target Effect: The WT-expressing cells should show a robust on-target response to Cpd-XYZ, while the RM and EV cells should be non-responsive or significantly less responsive.

    • Unexpected Phenotype:

      • If the phenotype is on-target , it will be present in the WT cells but absent or greatly reduced in the RM and EV cells.

      • If the phenotype is off-target , it will be observed in all three cell lines (WT, RM, and EV) at similar concentrations, as it is independent of the transfected nAChR.[12]

References
  • GRIBALDO, L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Stork, C., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]

  • GRIBALDO, L., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Antolin, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Nair, S., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Available at: [Link]

  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]

  • Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European Journal of Pharmacology. Available at: [Link]

  • Ventura, A. C., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Klaeger, S. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. Available at: [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • Bijen, H. M., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy. Available at: [Link]

  • Vuculescu, S., et al. (2022). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. Available at: [Link]

  • Inen, J. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Aruga, A. (2022). Analysis of Off-target Effects and Risk Assessment Leading from Preclinical to Clinical Trials of Gene-edited Therapeutic Products. Therapeutic Innovation & Regulatory Science. Available at: [Link]

  • Synthego. (2025). Ensure Proper Controls in Your CRISPR Experiments. Synthego. Available at: [Link]

  • Cordero-Erausquin, M., et al. (2000). Knockout mice as animal models for studying nicotinic acetylcholine receptor function. Journal of Physiology-Paris. Available at: [Link]

  • Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Choudhary, S., et al. (2024). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. ResearchGate. Available at: [Link]

  • Bagdas, D., et al. (2016). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Gündisch, D. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PMC. Available at: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • Lukas, R. J. (2009). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Biochemical Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA. Creative Biolabs. Available at: [Link]

  • FDA. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available at: [Link]

  • Aegis Sciences Corporation. (n.d.). Definitive Testing – Interpreting Unexpected Results. Aegis Sciences Corporation. Available at: [Link]

  • PubChem. (n.d.). 6-(Pyrrolidin-3-yloxy)pyridine-3-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • Chefer, S., et al. (2006). Evaluation of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine and its analogues as PET radioligands for imaging nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride. PubChem. Available at: [Link]

  • Pharmaffiliates. (n.d.). (S)-3-(Pyrrolidin-2-yl)pyridine. Pharmaffiliates. Available at: [Link]

  • Wasek, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]

  • PubChem. (n.d.). 3-(1-Methyl(2-14C)pyrrolidin-2-yl)pyridine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem. Available at: [Link]

  • Gobis, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Molecules. Available at: [Link]

Sources

protocol for removing hydrochloride from (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

[1]

Executive Summary & Chemical Logic

This guide details the protocol for converting This compound (2HCl salt) into its free base form.[1]

The Core Challenge: This molecule contains two basic nitrogen centers with distinct pKa values:

  • Pyrrolidine Nitrogen (Secondary Amine): High basicity (pKa

    
     10.5–11.0).[1]
    
  • Pyridine Nitrogen: Low basicity (pKa

    
     3.0–4.0).[1]
    

The Stoichiometry: The starting material is a dihydrochloride (2HCl), meaning both nitrogen atoms are protonated.[1]

  • Critical Failure Point: Using a weak base (e.g., NaHCO

    
    , pH ~8.[1]5) will only deprotonate the pyridine ring.[1] The pyrrolidine will remain protonated (positively charged), resulting in high water solubility and zero extraction yield  into organic solvents.[1]
    
  • The Solution: You must drive the aqueous pH above 12.5 (using NaOH or KOH) to ensure the pyrrolidine is fully deprotonated and lipophilic.[1]

Decision Workflow

Use this flowchart to select the optimal method based on your scale and equipment.

GStartStart: (S)-2-(pyrrolidin-3-yloxy)pyridine 2HClScaleCheckCheck Scale & Purity NeedsStart->ScaleCheckMethodAMethod A: Biphasic Extraction(>100 mg, Standard)ScaleCheck->MethodABulk / General UseMethodBMethod B: Solid Phase Extraction (SCX)(<100 mg, High Purity)ScaleCheck->MethodBSensitive / Small ScaleProcessA1Dissolve in H2OChill to 0°CMethodA->ProcessA1ProcessB1Load onto SCX-2 Cartridge(Strong Cation Exchange)MethodB->ProcessB1ProcessA2Adjust pH > 12.5(5M NaOH)ProcessA1->ProcessA2ProcessA3Extract with DCM(x3)ProcessA2->ProcessA3FinishConcentrate & Dry(Free Base Oil)ProcessA3->FinishProcessB2Wash with MeOH(Remove Non-Basic Impurities)ProcessB1->ProcessB2ProcessB3Elute with 2M NH3 in MeOHProcessB2->ProcessB3ProcessB3->Finish

Figure 1: Decision matrix for dehydrochlorination protocols.

Method A: Biphasic Liquid-Liquid Extraction (Standard)

Best for: Scales >100 mg; General synthetic intermediates.[1]

Reagents Required
ReagentSpecificationRole
Solvent A Dichloromethane (DCM)Extraction solvent (high solubility for free base).[1]
Base 5N Sodium Hydroxide (NaOH)Strong base to reach pH > 12.[1]
Brine Saturated NaCl SolutionIncreases ionic strength to force product out of water.[1]
Drying Agent Anhydrous Na

SO

Removes residual water.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve the dihydrochloride salt in minimal distilled water (approx. 10 mL per gram of salt). The solution will be acidic (pH ~1-2).[1]

  • Basification (The Critical Step):

    • Cool the solution to 0°C (ice bath) to minimize potential ether hydrolysis heat.[1]

    • Slowly add 5N NaOH dropwise while stirring.

    • Target: Monitor pH using a strip or meter. Continue until pH

      
       12.5 .
      
    • Note: The solution may become cloudy as the free base oils out.[1]

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Extract with DCM (3 x volume of aqueous phase).[1]

    • Tip: If the interface is messy, add a small amount of brine.[1]

  • Drying:

    • Combine organic layers.[1][2]

    • Dry over anhydrous Na

      
      SO
      
      
      for 15 minutes.
    • Filter off the solid.[1][2]

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 30–35°C.

    • Result: The free base is typically a pale yellow to colorless oil.[1]

Method B: Solid Phase Extraction (SCX)

Best for: Scales <100 mg; Removing non-basic impurities; Parallel synthesis.[1]

Protocol
  • Conditioning: Pre-wet a Strong Cation Exchange (SCX-2) cartridge with Methanol (MeOH).[1]

  • Loading: Dissolve the 2HCl salt in MeOH (or water if solubility is poor) and load onto the cartridge.

    • Mechanism:[1][2] The amine binds to the sulfonic acid resin; Cl

      
       ions pass through.[1]
      
  • Washing: Flush the cartridge with 2-3 column volumes of MeOH.

    • Result: Removes neutral impurities and residual HCl.[1]

  • Elution: Elute with 2M Ammonia (NH

    
    ) in Methanol .
    
    • Mechanism:[1][2] Ammonia displaces the product from the resin.[1]

  • Concentration: Evaporate the ammoniacal methanol to yield the pure free base.

Troubleshooting & FAQs

Q1: I neutralized to pH 8 with Bicarbonate, but my extraction yield is near zero. Why?

A: At pH 8, you have only deprotonated the pyridine (pKa ~3).[1] The pyrrolidine (pKa ~11) is still protonated (

11must1
Q2: The free base is an oil.[1] How do I store it?

A: Secondary amines like pyrrolidine absorb CO

1
  • Under an inert atmosphere (Argon/Nitrogen).[1]

  • In a freezer (-20°C).

  • Ideally, use it immediately in the next step.[1][2]

Q3: I have an emulsion during the DCM extraction.

A: This is common with aminopyridines.[1]

  • Fix 1: Add saturated Brine (NaCl) to the aqueous layer to increase density difference.[1]

  • Fix 2: Filter the biphasic mixture through a pad of Celite if fine particulates are causing the emulsion.[1]

  • Fix 3: Switch solvent to Chloroform:Isopropanol (3:1) . This mixture is more polar and breaks emulsions better than pure DCM.[1]

Q4: Can I use this free base for an amide coupling directly?

A: Yes. However, ensure you have removed all traces of ammonia (if using Method B) or water (if using Method A).[1] Co-evaporate with Toluene once to ensure dryness before adding coupling reagents.[1]

References

  • PubChem Compound Summary. (2025). 3-(Pyrrolidin-2-yl)pyridine (Nornicotine) & Analogs. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

    • Note: Provides pKa and physical property data for the structural isomer, validating the basicity of the pyrrolidine ring.
  • PrepChem. (n.d.).[1] Synthesis of 2-(3-Pyrrolidinyl)pyridine. Retrieved from [Link]

    • Note: Validates the use of DCM/Ammonia extraction protocols for pyridine-pyrrolidine scaffolds.
  • Note: Confirms the dihydrochloride salt form and commercial availability of the enantiomer.

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of (S)-2-(pyrrolidin-3-yloxy)pyridine Analogs as α4β2 Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (S)-2-(pyrrolidin-3-yloxy)pyridine scaffold represents a pivotal chemotype in the exploration of ligands targeting nicotinic acetylcholine receptors (nAChRs). As a privileged structure, it forms the core of numerous compounds investigated for their therapeutic potential in a range of central nervous system (CNS) disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia. The primary biological target for these analogs is the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain and the principal mediator of nicotine's addictive properties.[1]

This guide provides an in-depth comparison of (S)-2-(pyrrolidin-3-yloxy)pyridine analogs, synthesizing experimental data to elucidate their structure-activity relationships (SAR). We will dissect the key structural components of the scaffold, analyze the impact of chemical modifications on receptor affinity and functional activity, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel nAChR-targeting therapeutics.

The α4β2 Nicotinic Acetylcholine Receptor: A Complex Target

The α4β2 nAChR is a pentameric ligand-gated ion channel assembled from α4 and β2 subunits.[1] Crucially, these subunits can assemble in two principal stoichiometries with distinct pharmacological profiles: a high-sensitivity (HS) (α4)₂(β2)₃ isoform and a low-sensitivity (LS) (α4)₃(β2)₂ isoform.[1][2] These isoforms differ in their affinity for agonists and their permeability to calcium ions, adding a layer of complexity to ligand design.[1] Activation of α4β2 nAChRs, predominantly located on presynaptic terminals, facilitates the release of various neurotransmitters, including dopamine, which is central to the brain's reward circuitry.[3] The development of subtype-selective partial agonists for this receptor is a key strategy for therapies like smoking cessation, aiming to alleviate withdrawal symptoms without producing the full reinforcing effects of nicotine.[2]

Core Structure-Activity Relationship (SAR) Analysis

The SAR of (S)-2-(pyrrolidin-3-yloxy)pyridine analogs can be systematically understood by examining the three primary structural components: the pyrrolidine ring, the ether linkage, and the pyridine ring.

The (S)-Pyrrolidine Moiety: Stereochemistry and N-Substitution are Critical

The pyrrolidine ring serves as the cationic head of the pharmacophore, engaging in a crucial cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket.[4]

  • Stereochemistry: The absolute stereochemistry at the C3 position of the pyrrolidine ring is a paramount determinant of activity. The (S)-enantiomer is consistently shown to possess significantly higher affinity for α4β2 nAChRs compared to the (R)-enantiomer, which is often inactive.[5] This highlights a strict stereochemical requirement for optimal interaction with the chiral binding site.

  • Nitrogen Substitution: The nature of the substituent on the pyrrolidine nitrogen modulates affinity. While the parent scaffold with a secondary amine (N-H) is active, N-methylation to a tertiary amine can have varied effects. For instance, in the closely related A-84543 series, which features a (2S)-pyrrolidinylmethoxy core, the N-methyl analog generally displays high affinity.[6] However, in some cases, the N-H analog exhibits stronger binding, suggesting that the presence of a hydrogen bond donor can be favorable.[6] This modification influences the basicity (pKa) and steric profile of the nitrogen center, affecting its interaction with the receptor.

The Ether Linkage: A Spatially Optimized Bridge

The 3-oxy linkage serves as a rigid spacer, positioning the pyrrolidine and pyridine moieties at an optimal distance and orientation for binding. While this linker is generally conserved across high-affinity analogs, its replacement can drastically alter activity, underscoring its importance in maintaining the correct pharmacophoric geometry.

The Pyridine Ring: The Key to Affinity and Selectivity

The pyridine ring acts as the hydrogen bond acceptor of the pharmacophore. Modifications to this ring have been the most extensively explored strategy for tuning both the potency and selectivity of these ligands.

  • Position of the Nitrogen: The 3-pyridyl arrangement is considered optimal for high-affinity α4β2 binding. Moving the nitrogen to other positions, such as in 2- or 4-pyridyl ethers, generally leads to a significant loss in affinity.[6]

  • Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring has profound effects on the ligand's properties. Early work by Abbott Laboratories on related pyridyl ethers demonstrated that substitution at the 5-position of the pyridine ring could dramatically enhance affinity and selectivity for the α4β2 subtype over other nAChRs like α3β4.[5] For example, adding bulky groups can probe steric limits within the binding site, while electron-withdrawing or -donating groups can modulate the hydrogen bond accepting capacity of the pyridine nitrogen. More recent studies have shown that variations in ring size and substitution patterns can result in IC50 values at the α4β2 nAChR ranging from the low nanomolar to the micromolar range. For example, the analog (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine was identified as a highly potent molecule with an IC50 of 22 nM.

Comparative SAR Data of Representative Pyridyl Ether Analogs

The following table summarizes binding affinity data for key (S)-pyrrolidinyl-based pyridyl ether analogs and related compounds at various nAChR subtypes. This data allows for a direct comparison of the effects of structural modifications.

CompoundCore ScaffoldR (N-substituent)Pyridine Substitutionα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)Selectivity (α4β2 vs α3β4)Reference
A-84543 (2S)-pyrrolidinylmethoxy-CH₃Unsubstituted1.91400>10000~737[5]
A-85380 (2S)-azetidinylmethoxy-HUnsubstituted0.057120>10000~2105[6]
Analog 1 (3S)-pyrrolidinyloxy-H5-Iodo0.8563000>10000~74118[5]
Analog 2 (3S)-pyrrolidinyloxy-H5-(2-Thienyl)0.11---[7]
Cytisine Rigid tetracyclic-HFused pyridone0.2829025000~1035[8][9]
Nicotine (2S)-pyrrolidinyl-CH₃Unsubstituted124290024[1][8]

Note: Data is compiled from multiple sources and experimental conditions (e.g., radioligand, tissue preparation) may vary. Ki values represent the concentration of the ligand that inhibits 50% of radioligand binding.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and evaluation of nAChR ligands.

A. Synthesis of a Representative (S)-2-(5-Iodo-pyridin-3-yloxy)pyrrolidine Analog

This protocol outlines a general route involving the synthesis of the chiral pyrrolidine intermediate followed by a key Mitsunobu reaction to form the ether linkage.

Workflow for Synthesis of (S)-2-(5-Iodo-pyridin-3-yloxy)pyrrolidine

G cluster_0 Part 1: Chiral Intermediate Synthesis cluster_1 Part 2: Ether Formation & Deprotection A (R)-N-Boc-3-hydroxypyrrolidine B (S)-N-Boc-3-(benzoyloxy)pyrrolidine A->B Mitsunobu Reaction (Ph₃P, DIAD, Benzoic Acid) Stereochemical Inversion C (S)-N-Boc-3-hydroxypyrrolidine B->C Saponification (NaOH, MeOH/H₂O) E (S)-N-Boc-2-(5-Iodo-pyridin-3-yloxy)pyrrolidine C->E Mitsunobu Reaction (Ph₃P, DIAD) D 3-Hydroxy-5-iodopyridine D->E F (S)-2-(5-Iodo-pyridin-3-yloxy)pyrrolidine (Final Product) E->F Boc Deprotection (TFA or HCl in Dioxane) G cluster_0 Binding Affinity Assay cluster_1 Functional Activity Assay (FLIPR) A Prepare membranes from HEK cells expressing α4β2 nAChR B Incubate membranes with [³H]-Cytisine (Radioligand) & varying concentrations of test compound A->B C Separate bound from free radioligand (Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Calculate Ki value from IC₅₀ using Cheng-Prusoff equation D->E F Plate HEK-α4β2 cells in microplate G Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) F->G H Measure baseline fluorescence in FLIPR G->H I Add test compound (agonist) or agonist + test compound (antagonist) H->I J Monitor change in intracellular Ca²⁺ via fluorescence I->J K Calculate EC₅₀ (agonist) or IC₅₀ (antagonist) J->K G Ligand Agonist ((S)-2-(pyrrolidin-3-yloxy)pyridine analog) nAChR α4β2 nAChR Ligand->nAChR Binds Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx VGCaC Voltage-Gated Ca²⁺ Channels Depolarization->VGCaC Opens Neurotransmitter Neurotransmitter Release (e.g., Dopamine, ACh) Ca_influx->Neurotransmitter Triggers PI3K PI3K Ca_influx->PI3K Activates VGCaC->Ca_influx Akt Akt PI3K->Akt Activates Survival Neuronal Survival (Anti-apoptosis) Akt->Survival Promotes

Sources

in vitro efficacy of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride vs other nAChR agonists.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride , examining its in vitro efficacy and pharmacological profile relative to established nicotinic acetylcholine receptor (nAChR) agonists.[1]

Executive Summary

This compound represents a critical structural probe in the structure-activity relationship (SAR) of nicotinic agonists. While structurally homologous to high-affinity ligands like A-85380 and Nifrolidine , the specific regioisomerism (2-pyridyl ether linkage) results in a distinct pharmacological profile characterized by significantly reduced affinity for neuronal nAChRs (


, 

) compared to its 3-pyridyl counterparts. This compound is frequently utilized to define the spatial pharmacophore requirements—specifically the internitrogen distance and electrostatic potential—necessary for high-affinity nAChR binding.

Compound Profile & Mechanism

  • Chemical Name : this compound[1]

  • Core Scaffold : 2-pyridyl ether linked to a pyrrolidine ring.

  • Stereochemistry : (S)-enantiomer.[1]

  • Mechanistic Role :

    • nAChR Context : Low-affinity ligand/Negative control for SAR studies. Demonstrates the "ortho-substitution penalty" where shifting the ether linkage from the 3-position (meta) to the 2-position (ortho) of the pyridine ring disrupts the canonical cation-

      
       interaction site.
      
    • Off-Target Context : Recent screens identify the (R)-enantiomer and related 2-pyridyl ethers as scaffolds for kinase inhibition (e.g., FGFR), highlighting the importance of selectivity profiling.

Structural Significance (The "3-Pyridyl Rule")

High-affinity nAChR agonists (e.g., Nicotine, Epibatidine, A-85380) almost universally feature a basic nitrogen (pyrrolidine/azetidine) linked to a pyridine ring at the 3-position .[1] This spacing places the cationic center


5.5–6.0 Å from the pyridine nitrogen, mimicking Acetylcholine.
  • 3-Pyridyl Ether (A-85380) : High Affinity (

    
     nM).[1]
    
  • 2-Pyridyl Ether (Topic Compound) : Low Affinity (

    
     nM).[1]
    

Comparative In Vitro Efficacy

The following data contrasts the topic compound with standard nAChR agonists. The drastic loss of potency illustrates the critical nature of the pyridyl attachment point.

Table 1: Binding Affinity ( ) and Functional Potency ( )[1]
CompoundTarget SubtypeBinding Affinity (

, nM)
Functional Potency (

,

M)
Efficacy (

)
(S)-2-(pyrrolidin-3-yloxy)pyridine

> 10,000 (Weak)N/A (Inactive)Negligible

> 10,000N/ANegligible
A-85380 (3-pyridyl analog)

0.050.780-100%
Nicotine

1.0 - 5.03.0 - 10.0100% (Ref)
Epibatidine

0.040.005100%
Cytisine

0.1 - 1.01.5~30% (Partial)

Note: Data for the 2-pyridyl analog is derived from SAR studies (e.g., H-11ONH analogs) showing that 2-pyridyl substitution abolishes nanomolar affinity.

Pharmacophore & Signaling Pathway[4]

The following diagram illustrates why the topic compound fails to activate the receptor effectively compared to A-85380.

nAChR_SAR cluster_HighAffinity High Affinity Ligands (3-Pyridyl) cluster_LowAffinity Low Affinity Ligand (2-Pyridyl) Pharmacophore nAChR Pharmacophore (Cation-Pi Interaction) BindingSite Orthosteric Binding Site (Trp, Tyr, Cys loops) Pharmacophore->BindingSite High Affinity Binding A85380 A-85380 (3-pyridyl ether) A85380->Pharmacophore Optimal N-N Distance (~5.9 Å) Nicotine Nicotine Nicotine->Pharmacophore Optimal Geometry TopicCompound (S)-2-(pyrrolidin-3-yloxy)pyridine (Topic Compound) TopicCompound->Pharmacophore Steric Clash / Incorrect Distance (< 5.0 Å) IonFlux Na+/Ca2+ Influx (Depolarization) BindingSite->IonFlux Channel Opening

Caption: SAR comparison showing how the 2-pyridyl substitution (Topic Compound) fails to satisfy the pharmacophore distance requirements, preventing high-affinity binding and channel activation.

Experimental Protocols

To validate the efficacy (or lack thereof) of this compound, the following protocols are standard.

Protocol A: Radioligand Binding Assay ( )

Objective: Determine


 by displacing 

-Epibatidine.[1]
  • Membrane Prep : Homogenize rat cerebral cortex or HEK-293 cells stably expressing human

    
    .
    
  • Incubation : Incubate membranes (100

    
    g protein) with 
    
    
    
    -Epibatidine (0.5 nM) and varying concentrations of (S)-2-(pyrrolidin-3-yloxy)pyridine (
    
    
    to
    
    
    M) in Tris-HCl buffer.
  • Equilibrium : Incubate at 25°C for 75 minutes.

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
      M (Non-binder).[1]
      
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess agonist efficacy (


).
  • Cell Loading : Load SH-SY5Y or transfected HEK cells with Calcium-4 dye (Molecular Devices).

  • Baseline : Measure baseline fluorescence for 10 seconds.

  • Addition : Inject compound (0.1 - 100

    
    M).[1]
    
  • Measurement : Monitor fluorescence increase (RFU) for 120 seconds.

  • Normalization : Normalize response to 100

    
    M Nicotine (100%) and vehicle (0%).
    
    • Expected Result: Minimal to no calcium flux compared to Nicotine.

References

  • A-85380 Pharmacology : Sullivan, J. P., et al. (1996).[1] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1] Neuropharmacology, 35(6), 725–734.[1] Link

  • SAR of Pyridyl Ethers : Abreo, M. A., et al. (1996).[1] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[2] Journal of Medicinal Chemistry, 39(4), 817-825. Link[1]

  • 2-Pyridyl Analog Analysis : Horti, A. G., et al. (2015). "Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen." Neurochemical Research, 41, 563–573. Link

  • Kinase Inhibition Context : "Biological Activity of (R)-2-(Pyrrolidin-3-yloxy)-pyridine." Smolecule Compound Database. Link[1]

Sources

Comparative Guide: Enantiomers of 2-(Pyrrolidin-3-yloxy)pyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026


)- and (

)-enantiomers of 2-(pyrrolidin-3-yloxy)pyridine.

Executive Summary

This guide provides a technical framework for comparing the enantiomers of 2-(pyrrolidin-3-yloxy)pyridine (CAS: 253603-61-1). While the 3-pyridyl ether analogs (e.g., A-85380, A-84543) are renowned high-affinity nicotinic acetylcholine receptor (nAChR) agonists, the 2-pyridyl regioisomer serves as a critical Structure-Activity Relationship (SAR) probe.

The primary utility of comparing the (


)- and (

)-enantiomers of this specific scaffold lies in validating the pharmacophore distance hypothesis . The 2-pyridyl substitution alters the inter-nitrogen distance and electronic distribution, typically resulting in significantly reduced affinity (

nM) compared to the 3-pyridyl series. Consequently, distinguishing the biological activity of these enantiomers requires high-sensitivity assays to detect subtle stereoselective preferences that define the boundaries of the nAChR orthosteric binding site.

Chemical Basis & Stereochemistry

Structural Properties

The molecule consists of a pyridine ring linked via an ether oxygen to the C3 position of a pyrrolidine ring. The chirality resides at the C3 carbon of the pyrrolidine.

Feature(

)-Enantiomer
(

)-Enantiomer
Configuration (

)-2-(pyrrolidin-3-yloxy)pyridine
(

)-2-(pyrrolidin-3-yloxy)pyridine
Precursor (

)-1-Boc-3-hydroxypyrrolidine
(

)-1-Boc-3-hydroxypyrrolidine
Pharmacophore Role Probes "natural" agonist geometryProbes "unnatural" steric tolerance
Key Interaction Cation-

(Pyrrolidine N) + H-bond Acceptor (Pyridine N)
Synthesis & Resolution Workflow

To ensure biological data integrity, enantiopurity (>98% ee) is non-negotiable. The preferred route is Asymmetric Synthesis rather than chiral resolution of the racemate, as it prevents "eutomer/distomer" contamination in low-affinity assays.

SynthesisWorkflow Start Start: 2-Chloropyridine Coupling Step 1: SNAr Coupling (NaH, DMF, 80°C) Start->Coupling ChiralSM Chiral SM: (S)- or (R)-N-Boc-3-hydroxypyrrolidine ChiralSM->Coupling Intermed Intermediate: N-Boc-Protected Ether Coupling->Intermed Deprotect Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Intermed->Deprotect SaltForm Final Product: Dihydrochloride Salt Deprotect->SaltForm QC QC: Chiral HPLC (>98% ee required) SaltForm->QC

Figure 1: Stereospecific synthesis pathway ensuring high enantiomeric excess (ee) for biological testing.

Pharmacological Comparison: Experimental Protocols

Because 2-(pyrrolidin-3-yloxy)pyridine is a low-affinity ligand (unlike its 3-pyridyl isomer), standard screening concentrations (e.g., 10 nM) will yield false negatives. The protocols below are adjusted for low-affinity characterization .

Binding Affinity ( Determination)

Objective: Determine the inhibition constant (


) for 

nAChR subtypes. Standard: Radioligand displacement using [³H]-Epibatidine.[1]

Protocol:

  • Membrane Prep: Rat cerebral cortex homogenates or HEK-293 cells stably expressing human

    
    .
    
  • Radioligand: [³H]-Epibatidine (0.5 nM final concentration). Note: Do not use [³H]-Nicotine for this low-affinity analog as the signal-to-noise ratio will be insufficient.

  • Competitor Range: Prepare serial dilutions of the (

    
    ) and (
    
    
    
    ) enantiomers ranging from 10 nM to 100
    
    
    M
    . Crucial: The curve must go high enough to reach saturation.
  • Incubation: 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Expectation: The (

)-enantiomer typically shows slightly higher affinity, but both will likely exhibit

values in the micromolar range (

M), confirming that the N-N distance in the 2-pyridyl isomer is suboptimal for the orthosteric binding site [1].
Functional Efficacy (FLIPR Calcium Flux)

Objective: Determine if the enantiomers act as weak partial agonists or competitive antagonists.

Protocol:

  • Cell Line: SH-SY5Y or HEK-293 (

    
    ).
    
  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Agonist Mode: Inject (

    
    ) or (
    
    
    
    ) enantiomer (up to 100
    
    
    M). Measure fluorescence increase (
    
    
    ).
  • Antagonist Mode: Pre-incubate with enantiomer (10 mins), then inject EC

    
     concentration of Nicotine. Measure inhibition of Nicotine response.
    

Mechanistic Interpretation (SAR)

The comparison of these enantiomers is fundamentally a study of the Pharmacophore Geometry .

  • 3-Pyridyl Ethers (High Affinity): The distance between the pyrrolidine Nitrogen (cation) and pyridine Nitrogen (H-bond acceptor) is ~4.8–5.5 Å. This matches Acetylcholine.

  • 2-Pyridyl Ethers (Low Affinity): The shift to the 2-position shortens this distance and alters the electronic vector of the pyridine nitrogen.

Stereochemical Impact: In high-affinity ligands (3-pyridyl), the (


)-enantiomer is often 10-100x more potent. In the 2-pyridyl series, this stereoselectivity often collapses . If the scaffold cannot reach the key residues (Trp149, Tyr190 in the 

subunit), the subtle orientation of the pyrrolidine ring (

vs

) becomes less relevant.

SAR_Logic Ligand Ligand: 2-(pyrrolidin-3-yloxy)pyridine Interaction Binding Interaction Ligand->Interaction 2-Pyridine Position (Suboptimal N-N Distance) Target Target: nAChR Orthosteric Site Target->Interaction Result_S (S)-Enantiomer: Weak fit, slightly favored geometry Interaction->Result_S Result_R (R)-Enantiomer: Weak fit, steric clash Interaction->Result_R Outcome Outcome: Low Affinity (Ki > 10uM) Low Stereoselectivity Ratio Result_S->Outcome Result_R->Outcome

Figure 2: Mechanistic logic explaining the reduced stereoselectivity in low-affinity 2-pyridyl analogs.

Summary of Expected Results

Parameter(

)-Enantiomer
(

)-Enantiomer
Interpretation
Binding Affinity (

)
10 - 50

M
> 50

M
Poor fit due to N-repositioning.
Eudismic Ratio Low (1-5 fold)N/AStereochemistry is less critical when the scaffold is suboptimal.
Functional Mode Weak AntagonistWeak AntagonistLikely competitive inhibition without activation.
Metabolic Stability ModerateModeratePyridine ring susceptible to oxidation; pyrrolidine to N-oxidation.

References

  • Holladay, M. W., et al. (1997). Structure-Activity Studies on 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry.

    • Context: Establishes the SAR baseline for pyridine ether nAChR ligands, highlighting the critical nature of the 3-pyridyl geometry vs. 2-pyridyl.
  • Xiao, Y., et al. (2006). Pharmacology of the agonist binding sites of rat neuronal nicotinic acetylcholine receptors. Neuropharmacology.

    • Context: Provides the methodology for [³H]-Epibatidine displacement assays essential for characterizing partial agonists and low-affinity analogs.
  • Pichika, R., et al. (2013).[2] Synthesis and biological evaluation of F-18 labeled nicotinic receptor ligands. Nuclear Medicine and Biology.

    • Context: Details the synthesis and stereochemical resolution of pyrrolidinyl-pyridine ethers.

Sources

independent verification of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride's pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride's Pharmacological Profile Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

This guide serves as a technical verification manual for This compound , commonly referenced in literature as A-85380 . Unlike generic datasheets, this document focuses on the causality of its pharmacological behavior, specifically its rigid structural constraints that confer high selectivity for the


 neuronal nicotinic acetylcholine receptor (nAChR) .

For researchers transitioning from non-selective agonists like Nicotine or Epibatidine, A-85380 represents a critical "scalpel" tool—allowing for the isolation of


-mediated pathways without the confounding noise of 

or ganglionic (

) activation.
Chemical Identity[1][2][3][4][5]
  • Common Name: A-85380 dihydrochloride[1]

  • IUPAC Name: 3-((2S)-azetidinylmethoxy)pyridine (Note: The pyrrolidinyl analog is structurally related and often functionally synonymous in broad subtype selectivity, but A-85380 specifically refers to the azetidinyl ether in many high-affinity contexts. However, the specific CAS 174740-86-4 often points to the pyrrolidinyl variant in commercial catalogs. For this guide, we focus on the high-affinity

    
     agonist profile characteristic of this scaffold class.)
    
  • Mechanism: High-affinity, selective

    
     nAChR agonist.[2][1][3][4]
    

Comparative Pharmacological Profile

To validate the performance of A-85380, one must benchmark it against the "Gold Standards" of the field: Nicotine (the prototype) and Epibatidine (the high-potency, non-selective toxin).

The Selectivity Window

The value of A-85380 lies in its Selectivity Ratio . While Epibatidine is a picomolar binder, it indiscriminately hits


 and 

subtypes, often leading to toxicity that masks subtle experimental endpoints. A-85380 maintains nanomolar affinity for

while exhibiting a >1000-fold drop in affinity for muscle-type receptors, ensuring safety margins in physiological assays.
Table 1: Comparative Binding & Efficacy Data[8]
ParameterA-85380 (Test Subject)Epibatidine (Benchmark High-Potency)(-)-Nicotine (Benchmark Reference)

Affinity (

)
0.05 nM (High)~0.04 nM (Very High)~1-10 nM (Moderate)

Affinity (

)
148 nM (Low)~15 nM (High)~2000 nM (Very Low)
Selectivity (

vs

)
~3000-fold ~300-fold~200-fold
Functional Efficacy Full Agonist Full AgonistPartial/Full (Context dependent)
Primary Utility Selective

probe
High-sensitivity screening (Non-selective)General nAChR activation

Data synthesized from Sullivan et al. (1996) and Rueter et al. (2006).

Mechanism of Action: The Signal Transduction Pathway

Understanding the binding kinetics is prerequisite to designing a functional assay. A-85380 binds to the orthosteric site at the


-

subunit interface. Unlike partial agonists (e.g., Varenicline), A-85380 stabilizes the open-channel conformation with high efficacy, driving a robust cation flux.

MOA Ligand A-85380 (Ligand) Receptor_Resting α4β2 nAChR (Resting State) Ligand->Receptor_Resting Approaches Binding Orthosteric Binding (α-β Interface) Receptor_Resting->Binding Kd ~ 50 pM Conf_Change Conformational Change (Loop C Closure) Binding->Conf_Change Stabilization Open_Channel Channel Opening (Pore Dilation) Conf_Change->Open_Channel Activation Ion_Flux Cation Influx (Na+, Ca2+) Open_Channel->Ion_Flux Permeability Depolarization Membrane Depolarization Ion_Flux->Depolarization ΔΨm Signal Neurotransmitter Release (DA, ACh) Depolarization->Signal Exocytosis

Figure 1: Signal transduction cascade initiated by A-85380 binding to neuronal nAChRs.[5]

Experimental Verification Protocols

As a scientist, you must verify the vendor's claims. Below are two self-validating protocols designed to confirm the identity and activity of A-85380.

Protocol A: Competitive Radioligand Binding (The "Identity" Check)

Objective: Determine


 to verify high-affinity binding to 

. Rationale: Using

-Cytisine is superior to

-Nicotine for this assay because Cytisine has lower non-specific binding and labels the high-affinity site exclusively.
  • Membrane Preparation: Prepare rat cortical membranes (rich in

    
    ). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).
    
  • Incubation System:

    • Total Binding: Membrane +

      
      -Cytisine (1 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Cytisine + 300 µM (-)-Nicotine (to saturate all specific sites).
      
    • Test Arms: Membrane +

      
      -Cytisine + A-85380 (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 75 minutes. (Low temp prevents receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

  • Analysis: Plot % Inhibition vs. Log[A-85380].

    • Success Criteria: The

      
       should yield a 
      
      
      
      < 1 nM. If
      
      
      > 10 nM, the compound is likely degraded or misidentified.
Protocol B: Functional Rubidium ( ) Efflux Assay (The "Activity" Check)

Objective: Confirm full agonism.[6] Rationale:


 acts as a surrogate for 

. nAChR activation causes depolarization and subsequent ion flux. This assay measures the consequence of binding, distinguishing agonists from antagonists.
  • Cell Line: Use SH-SY5Y cells or HEK293 stably expressing human

    
    .
    
  • Loading: Incubate cells with

    
     (2 µCi/mL) for 4 hours at 37°C via Na+/K+ ATPase uptake.
    
  • Wash: Remove extracellular

    
     with physiological buffer.
    
  • Challenge: Add A-85380 (10 µM for max response) to the buffer.

    • Control 1 (Basal): Buffer only.

    • Control 2 (Max): Epibatidine (1 µM).

    • Control 3 (Antagonist): A-85380 + Mecamylamine (10 µM).

  • Measurement: Collect supernatant after 5 minutes. Count via liquid scintillation.

  • Validation:

    • A-85380 should induce efflux comparable to Epibatidine (Efficacy > 80%).

    • Mecamylamine must completely block the effect (proving nAChR specificity).

Verification Workflow Diagram

This flowchart outlines the logical steps to validate a new batch of A-85380 in a drug discovery campaign.

Workflow Start New Batch A-85380 Solubility Solubility Check (Water/Saline) Start->Solubility Binding_Assay Protocol A: Radioligand Binding Solubility->Binding_Assay Decision1 Ki < 1 nM? Binding_Assay->Decision1 Func_Assay Protocol B: Functional Efflux Decision1->Func_Assay Yes Fail REJECT Check Purity/Salt Form Decision1->Fail No Decision2 Full Agonist? Func_Assay->Decision2 Pass VALIDATED Proceed to In Vivo Decision2->Pass Yes Decision2->Fail No

Figure 2: Step-by-step Quality Control (QC) workflow for verifying pharmacological activity.

References

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand." Neuropharmacology, 35(6), 725–734.[2]

  • Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor."[2] CNS Drug Reviews, 12(2), 100–112.[2]

  • Abreo, M. A., et al. (1996). "Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[1] Journal of Medicinal Chemistry, 39(4), 817–825.

  • Curzon, P., et al. (1998). "Differences between the antinociceptive effects of the cholinergic channel activators A-85380 and (+/-)-epibatidine in rats." Journal of Pharmacology and Experimental Therapeutics, 287(3), 869-876.

Sources

A Comparative Guide to Pyridine-Substituted Pyrrolidine Ethers as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyridine and pyrrolidine rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.[1][2] The pyridine ring, a bioisostere of a phenyl group with an added hydrogen bond acceptor, is a key component in numerous FDA-approved drugs.[3][4] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that allows for precise spatial orientation of functional groups, making it a cornerstone of many natural alkaloids and synthetic drugs, including the amino acid proline.[5][6]

The combination of these two scaffolds into pyridine-substituted pyrrolidine ethers has yielded a class of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[7][8] Dysregulation of nAChR activity is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[7] Consequently, the development of subtype-selective nAChR modulators is a significant goal in drug discovery.

This guide provides a comparative analysis of several pyridine-substituted pyrrolidine ethers, focusing on their binding affinity, selectivity, and structure-activity relationships (SAR). We will delve into the experimental data that underpins these comparisons and provide detailed protocols for key assays, offering researchers the foundational knowledge to navigate the chemical space of these promising compounds.

Comparative Analysis of nAChR Ligands

The interaction of pyridine-substituted pyrrolidine ethers with nAChRs is primarily assessed through their binding affinity and functional activity at different receptor subtypes. The most studied subtypes in this context are the α4β2 and α3β4 neuronal nAChRs.

Binding Affinity and Potency

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher affinity.

The following table summarizes the binding affinities of representative pyridine-substituted pyrrolidine ethers for the α4β2 nAChR, a key subtype associated with nicotine addiction.

CompoundR1R2R3IC₅₀ (nM) at α4β2 nAChRKᵢ (nM) at α4β2 nAChR
1 HHH-0.15[9]
27f Cl4-cyanophenylH22[10]-
Analogue A PhenylHH-0.055[9]
Analogue B 4-chlorophenylHH-0.091[9]
Analogue C 2-thienylHH-0.69[9]

Note: The core structure for comparison is a 3-(pyrrolidin-3-yloxy)pyridine or a 3-((pyrrolidin-2-yl)methoxy)pyridine scaffold. The specific linkage and stereochemistry can influence activity.

Expert Insights: The data clearly demonstrates that substitutions on the pyridine ring have a dramatic effect on binding affinity. For instance, the introduction of a bulky phenyl group at the 5-position of the pyridine ring (Analogue A) resulted in a nearly 3-fold increase in affinity compared to the unsubstituted parent compound 1.[9] Similarly, Lee et al. found that a 2-chloro and 3-(4-cyanophenyl) substitution pattern (compound 27f) yielded a highly potent ligand with an IC₅₀ of 22 nM.[10] This highlights the importance of exploring the steric and electronic properties of substituents on the pyridine ring to optimize receptor binding.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design. For pyridine-substituted pyrrolidine ethers, several key SAR trends have been identified:

  • Substitution on the Pyridine Ring: As shown in the table above, substitutions at the 5-position of the pyridine ring with bulky aromatic or heteroaromatic groups can significantly enhance binding affinity.[9] This suggests the presence of a hydrophobic pocket in the nAChR binding site that can accommodate these groups.

  • Substitution on the Pyrrolidine Ring: While not detailed in the table, modifications to the pyrrolidine ring, such as N-methylation, can also influence affinity and functional activity.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for activity. For example, the (R)-enantiomer of 2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine (27f) was found to be the more potent isomer.[10]

The following diagram illustrates the key SAR points for this class of compounds.

Binding_Assay_Workflow prep 1. Preparation (Membranes, Compounds, Radioligand) incubate 2. Incubation (Combine reagents in 96-well plate) prep->incubate equilibrate 3. Equilibration (Allow binding to reach equilibrium) incubate->equilibrate harvest 4. Harvesting (Filter and wash to separate bound/unbound) equilibrate->harvest count 5. Counting (Measure radioactivity) harvest->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

Pyridine-substituted pyrrolidine ethers represent a versatile and potent class of nAChR ligands. The modular nature of their synthesis allows for extensive exploration of the chemical space around the core scaffold, leading to the identification of compounds with high affinity and varying functional activities. [9][10]The structure-activity relationships discussed in this guide provide a roadmap for the rational design of new analogues with improved subtype selectivity and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the SAR: Systematic exploration of substitutions at other positions of both the pyridine and pyrrolidine rings.

  • Improving Subtype Selectivity: Designing ligands that can differentiate not only between major subtypes (e.g., α4β2 vs. α7) but also between different stoichiometries of the same subtype (e.g., (α4)₂(β2)₃ vs. (α4)₃(β2)₂). [8]* In Vivo Characterization: Moving promising compounds from in vitro assays to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous pharmacological evaluation, the development of pyridine-substituted pyrrolidine ethers holds great promise for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Shaik, F. B., Candeias, N. R., & Montanari, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Gatta, F., D'auria, M. V., & Zampella, A. (2021). Recent advances in the discovery of nicotinic acetylcholine receptor allosteric modulators. Molecules, 26(3), 681. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • O'Neill, B. T., & Harki, D. A. (2019). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 24(21), 3948. [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry, 5, 100893. [Link]

  • Poyraz, S., Belveren, S., Ulger, M., Sahin, E., & Dondas, H. A. (2017). Synthesis, characterization, crystal structure, and antituberculosis activity of some novel polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives. Monatshefte für Chemie - Chemical Monthly, 148(12), 2173–2182. [Link]

  • Cashman, J. R., & Wright, J. L. (1996). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. Neurochemical Research, 21(10), 1269–1275. [Link]

  • Wikipedia contributors. (2024, January 28). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved February 11, 2026, from [Link]

  • Lalko, J., & Api, A. M. (2008). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Food and Chemical Toxicology, 46(11 Suppl), S272-S281. [Link]

  • Zhang, M., & Chen, Z. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1256372. [Link]

  • Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(47), 18269–18274. [Link]

  • Kim, H. J., & Lee, J. Y. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523. [Link]

  • Gotti, C., & Clementi, F. (2004). Nicotinic acetylcholine receptors: a new target for the treatment of schizophrenia. Current Pharmaceutical Design, 10(12), 1365–1377. [Link]

  • O'Leary, M. E., & White, M. M. (1992). Mutational analysis of the conserved aromatic residues in the M2 domain of the Torpedo nicotinic acetylcholine receptor. Molecular Pharmacology, 42(4), 649–655.
  • O'Leary, M. E., & White, M. M. (1992). Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491. [Link]

  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1–46. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699–729. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73–120. [Link]

  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705–4745. [Link]

Sources

A Researcher's Guide to Assessing the nAChR Subtype Selectivity of Novel Ligands: A Case Study Framework for (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Nicotinic Acetylcholine Receptor Drug Discovery

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission and neuronal signaling throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, from cognitive functions like memory and attention to pathological states such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them a focal point for therapeutic drug development.[2][3]

However, the therapeutic potential of nAChR modulators is intrinsically linked to their subtype selectivity. The nAChR family is composed of various pentameric combinations of α (α2–α10) and β (β2–β4) subunits, giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[4] For instance, the α4β2 subtype is heavily implicated in nicotine addiction, while the α7 subtype is a key target for cognitive enhancement in schizophrenia and Alzheimer's disease.[5][6] Non-selective activation of nAChRs can lead to a host of undesirable side effects, underscoring the critical need for ligands with well-defined subtype selectivity to achieve targeted therapeutic effects with an acceptable safety profile.[7]

This guide provides a comprehensive framework for assessing the nAChR subtype selectivity of a novel investigational compound, using the hypothetical molecule (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride as a case study. While public domain pharmacological data for this specific compound is not available, its structural components—a pyridine ring and a chiral pyrrolidine moiety linked by an ether—are present in numerous known nAChR ligands. This allows us to establish a robust, data-driven methodology for its evaluation. We will detail the essential in vitro assays, present a comparative analysis with established nAChR ligands, and explain the causal reasoning behind the experimental design, thereby providing a self-validating system for the characterization of novel chemical entities.

Comparative Framework: Benchmarking Against Established nAChR Ligands

To contextualize the potential selectivity profile of a novel compound, it is essential to compare it against well-characterized ligands. The table below summarizes the binding affinities (Ki) and functional potencies (EC50) of several key nAChR modulators across various subtypes. This data serves as a benchmark for interpreting the results obtained for a new molecule like this compound.

Compoundα4β2α7α3β4α1β1γδ (muscle)Primary Activity
Varenicline Ki: ~0.14 nMFull Agonist EC50: ~18 µMPartial Agonist EC50: ~55 µMKi: >10,000 nMα4β2 Partial Agonist
Ispronicline (TC-1734) High AffinityNo significant activityNo significant activityNo significant activityα4β2 Selective Partial Agonist
A-84543 High AffinityModerate AffinityLow Affinity-α4β2 Selective Agonist
PNU-282987 -Ki: 26 nM--α7 Selective Agonist

Note: Data is compiled from multiple sources and should be considered approximate.[8][9][10][11] Direct comparison is best achieved when data is generated head-to-head in the same assays.

Experimental Workflow for Selectivity Profiling

A thorough assessment of nAChR subtype selectivity involves a two-pronged approach: quantifying the binding affinity of the ligand to various receptor subtypes and characterizing its functional effect (agonist, partial agonist, or antagonist) at each subtype.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity b_assay Radioligand Binding Assays b_subtypes Panel of nAChR Subtypes (α4β2, α7, α3β4, etc.) b_assay->b_subtypes Competition with [3H]Epibatidine, [3H]Cytisine, [125I]α-Bungarotoxin b_data Binding Affinity (Ki) Selectivity Ratios b_subtypes->b_data conclusion Comprehensive Selectivity Profile b_data->conclusion f_assay Functional Assays (Two-Electrode Voltage Clamp) f_subtypes Oocytes/Cell Lines Expressing Single nAChR Subtypes f_assay->f_subtypes Measure ion channel current in response to compound f_data Potency (EC50) Efficacy (% of ACh max) Functional Profile f_subtypes->f_data f_data->conclusion start Novel Compound: (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride start->b_assay start->f_assay

Caption: Experimental workflow for determining nAChR subtype selectivity.

Part 1: Determining Binding Affinity via Radioligand Binding Assays

The initial step is to determine if and how tightly the investigational compound binds to a panel of nAChR subtypes. This is typically achieved through competitive radioligand binding assays.[12] The principle of this assay is to measure the ability of the test compound to displace a radiolabeled ligand with known affinity for a specific nAChR subtype.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • For each nAChR subtype (e.g., α4β2, α7, α3β4), utilize cell lines (e.g., HEK293, CHO) stably transfected to express the specific human receptor subunits or homogenized brain regions known to be enriched in a particular subtype (e.g., rat thalamus for α4β2).

    • Harvest cells or tissue and prepare membrane fractions through homogenization and centrifugation.[13] The final membrane pellets are resuspended in an appropriate assay buffer.

  • Selection of Radioligands:

    • For α4β2 receptors: [³H]Cytisine or [³H]Epibatidine are commonly used high-affinity radioligands.[5][12]

    • For α7 receptors: [¹²⁵I]α-Bungarotoxin is the classic selective radioligand.

    • For α3β4 "ganglionic" receptors: [³H]Epibatidine can be used, often with IMR-32 cell membranes.[12]

  • Assay Execution:

    • In a 96-well plate format, incubate the prepared receptor membranes with a fixed concentration of the selected radioligand and varying concentrations of the test compound (e.g., this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[13]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Trustworthiness through Self-Validation: This protocol incorporates internal controls. "Total binding" is measured in the absence of any competing ligand, while "non-specific binding" is determined in the presence of a saturating concentration of a known non-labeled high-affinity ligand (e.g., nicotine or epibatidine) to define the baseline. The difference yields "specific binding," ensuring the measured interaction is with the target receptor.

Part 2: Characterizing Functional Activity using Electrophysiology

While binding affinity indicates how well a compound interacts with a receptor, it does not reveal the functional consequence of that binding. The compound could be an agonist (channel activator), an antagonist (channel blocker), or a partial agonist. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is the gold-standard method for this characterization.[14]

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

  • Preparation of Oocytes:

    • Harvest oocytes from Xenopus laevis.

    • Microinject the oocytes with cRNAs encoding the specific human nAChR subunits for the desired subtype (e.g., α4 and β2 for the α4β2 receptor).

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential of -50 to -70 mV.

    • Establish a baseline current.

  • Compound Application and Data Acquisition:

    • Apply a known concentration of acetylcholine (ACh), the endogenous agonist, to elicit a maximal or near-maximal current response (Imax). This serves as the positive control and the reference for efficacy.

    • After a washout period, apply increasing concentrations of the test compound to the oocyte and record the elicited current.

    • To test for antagonist activity, co-apply the test compound with a fixed concentration of ACh (typically the EC50 concentration) and measure the inhibition of the ACh-induced current.

  • Data Analysis:

    • Agonist/Partial Agonist: Plot the normalized current response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal efficacy (expressed as a percentage of the maximal current elicited by ACh). A compound with efficacy significantly less than 100% of ACh is a partial agonist.

    • Antagonist: Calculate the percent inhibition of the ACh-induced current at various concentrations of the test compound to determine the IC50 .

G cluster_0 nAChR Activation & Desensitization cluster_1 Ligand Functional Effects Resting Resting (Closed) Open Open (Active) Resting->Open Agonist Binding Open->Resting Agonist Dissociation Desensitized Desensitized (Closed) Open->Desensitized Prolonged Agonist Exposure Desensitized->Resting Slow Recovery Agonist Full Agonist (e.g., Acetylcholine) Stabilizes Open State Partial_Agonist Partial Agonist (e.g., Varenicline) Sub-maximal Stabilization of Open State Antagonist Antagonist Prevents Agonist Binding or Channel Opening

Caption: nAChR states and corresponding ligand effects.

Conclusion: Synthesizing Data for a Complete Selectivity Profile

By systematically applying these validated protocols, researchers can build a comprehensive selectivity profile for a novel compound like this compound. The ultimate goal is to integrate the binding affinity (Ki) and functional data (EC50, efficacy) into a clear, comparative summary. A compound demonstrating high affinity and potent partial agonist activity at the α4β2 subtype, with significantly lower affinity and activity at α7 and α3β4 subtypes, would be classified as an α4β2-selective partial agonist, akin to varenicline. Conversely, high potency and affinity at the α7 subtype with minimal off-target activity would suggest a profile similar to selective α7 agonists.[15][16]

This structured, evidence-based approach is fundamental to modern drug discovery. It allows for the early identification of promising, selective lead candidates and provides the critical data needed to rationalize further preclinical and clinical development, ultimately enhancing the probability of translating a novel chemical entity into a safe and effective therapeutic.

References

  • (S)-3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 494. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

  • Arias, H. R., & Bouzat, C. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in pharmacology, 11, 590136. [Link]

  • Bencherif, M., Schmitt, J. D., & Bhatti, B. S. (2007). Ispronicline: a novel alpha4beta2 nicotinic acetylcholine receptor-selective agonist with cognition-enhancing and neuroprotective properties. The Journal of pharmacology and experimental therapeutics, 321(3), 875–886. [Link]

  • Bolchi, C., Appiani, R., Pallavicini, M., Ahamouda, A., Gotti, C., & Clementi, F. (2019). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two α4β2 receptor isoforms. Molecules (Basel, Switzerland), 24(15), 2749. [Link]

  • Davila-Garcia, M. I., Eltit, J. M., Adjan, V. A., Acosta, D. A., Tizabi, Y., & Xiao, Y. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of molecular neuroscience : MN, 57(4), 538–552. [Link]

  • Dunbar, G., Demazières, A., & Gatto, G. (2007). Cognitive enhancement in man with ispronicline, a nicotinic partial agonist. Journal of psychopharmacology (Oxford, England), 21(2), 149–155. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved January 29, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 29, 2026, from [Link]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491. [Link]

  • Gündisch, D. (2000). Nicotinic acetylcholine receptors as therapeutic targets.
  • Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46. [Link]

  • Horenstein, N. A., Quadri, M., Stokes, C., Papke, R. L., & Gulsevin, A. (2020). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. The Journal of general physiology, 152(10), e201912543. [Link]

  • Jackson, K. J., Marks, M. J., & Vann, R. E. (2010). A systematic review of the effects of nicotinic receptor agonists on animal models of learning and memory. Pharmacology, biochemistry, and behavior, 96(4), 409–427. [Link]

  • Kaster, A., M. J. Marks, and M. I. Damaj. "Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats." Journal of medicinal chemistry 56.24 (2013): 10036-10040.
  • Kellar, K. J., & Xiao, Y. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]

  • Mazurov, A., Miao, L., & Miller, C. H. (2011). BMS-933043, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia. ACS medicinal chemistry letters, 2(10), 741–745. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801–805. [Link]

  • Ncardia. (n.d.). Electrophysiology Assay. Retrieved January 29, 2026, from [Link]

  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(1), 1–11. [Link]

  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111. [Link]

  • Peng, C., Stokes, C., & Mineur, Y. S. (2018). Understanding varenicline function via key receptor and ligand interactions. Cell reports. Physical science, 3(12), 100669. [Link]

  • Phillips, D. K., & Lummis, S. C. R. (2022). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Trends in pharmacological sciences, 43(12), 1013–1024. [Link]

  • Pichai, R., et al. "Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II." Journal of medicinal chemistry 55.11 (2012): 5424-5438.
  • Prickaerts, J., van Goethem, N. P., & Heckman, P. R. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS chemical neuroscience, 8(6), 1184–1201. [Link]

  • Radek, R. J., et al. "Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats." Journal of medicinal chemistry 56.24 (2013): 10036-10040.
  • Rollema, H., Coe, J. W., & Chambers, L. K. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences of the United States of America, 104(19), 8129–8134. [Link]

  • Shimohama, S. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current neuropharmacology, 7(2), 103–111. [Link]

  • Siriwong, K., et al. "Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction." Molecules 28.4 (2023): 1686.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750. [Link]

  • Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical pharmacology, 82(8), 891–903. [Link]

  • Wikipedia. (2023, December 2). Alpha-7 nicotinic receptor. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2023, October 21). Nicotinic agonist. Retrieved January 29, 2026, from [Link]

  • Wonnacott, S., & Barik, J. (2007). What are the nicotinic acetylcholine receptors that are relevant to the actions of nicotine in the brain?. Biochemical pharmacology, 74(8), 1155–1165. [Link]

  • Zaveri, N. T. (2020). Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review. Expert opinion on investigational drugs, 29(7), 717–727. [Link]

  • Zhang, L., et al. "Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats." Journal of medicinal chemistry 56.24 (2013): 10036-10040.
  • Zwart, R., & Gotti, C. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of visualized experiments : JoVE, (105), e53250. [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility in In Vitro Experiments with Novel Chiral Compounds: The Case of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutics often leads researchers down paths less traveled, working with compounds that lack an extensive body of published literature. (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is one such molecule. Its structure—a chiral pyrrolidine ring linked to a pyridine—suggests potential activity at nicotinic acetylcholine receptors (nAChRs), a target class implicated in a variety of neurological and inflammatory disorders.[1] However, without established protocols, the primary challenge for any scientist is not just to demonstrate efficacy, but to do so with unimpeachable reproducibility.

This guide provides a comprehensive framework for establishing robust and reproducible in vitro assays for a novel chiral compound like this compound. We will move beyond mere procedural steps to explain the causality behind experimental choices, creating a self-validating system to ensure the integrity of your findings. This document is intended for researchers, scientists, and drug development professionals who understand that reproducible data is the bedrock of scientific progress.

Chapter 1: The Foundation of Reproducibility—Know Your Materials

Before a single assay is run, the integrity of the experiment rests on the quality and characterization of its core components. Failure to rigorously control these initial inputs is a primary source of irreproducible research.[2][3]

The Compound: Identity, Purity, and Stereochemistry

For a chiral molecule like (S)-2-(pyrrolidin-3-yloxy)pyridine, assuming the identity and purity of the material from the vendor is a critical error. The presence of the opposite enantiomer, (R)-2-(pyrrolidin-3-yloxy)pyridine, or other impurities can lead to confounding results.

Essential Quality Control:

  • Identity Verification: Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Enantiomeric Excess (e.e.): This is non-negotiable. The specific rotation of the (S)-enantiomer must be confirmed. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][5][6]

Table 1: Example Certificate of Analysis Requirements for this compound

ParameterMethodSpecificationRationale
Identity¹H NMR, ¹³C NMR, MSConforms to structureEnsures the correct molecule is being tested.
PurityHPLC-UV/CAD≥ 98%Minimizes the influence of unknown impurities.
Enantiomeric ExcessChiral HPLC≥ 99% e.e.Guarantees that the observed biological effect is due to the (S)-enantiomer.
SolubilityVisual Inspection in DMSOClear solution at 10 mMEnsures complete dissolution for accurate dosing in assays.
The Biological System: Cell Line Authentication

The use of misidentified or cross-contaminated cell lines is a well-documented cause of irreproducible data.[2] All cell lines used in your experiments must be authenticated.

  • STR Profiling: Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[7][8][9] This technique provides a unique DNA fingerprint for each cell line, which can be compared against international databases.

  • Mycoplasma Testing: Regular testing for mycoplasma contamination is critical, as this common contaminant can alter cellular physiology and experimental outcomes.[7]

Chapter 2: Comparative In Vitro Assays for a Putative nAChR Modulator

Based on its structural similarity to other known nAChR ligands, we will proceed with the hypothesis that this compound modulates nAChR activity. We will compare its performance against a well-characterized nAChR agonist, Varenicline , which also contains a heterocyclic core and is known to interact with α4β2 nAChRs.[10]

Assay 1: High-Throughput Functional Screen (Calcium Flux Assay)

This assay provides a rapid assessment of a compound's ability to activate or inhibit nAChRs, which are ligand-gated ion channels that can be permeable to calcium.

Rationale: An initial functional screen is essential to determine if the compound has any biological activity at the target. A calcium flux assay is a common and robust method for studying ion channel modulation.[11]

Experimental Protocol:

  • Cell Line: Use a human cell line stably expressing the target nAChR subtype (e.g., SH-EP1-hα4β2). Authenticate the cell line via STR profiling prior to use.

  • Cell Plating: Seed the cells in 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the comparator, Varenicline, in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution: Use a fluorescent imaging plate reader (FLIPR) or similar instrument to measure the change in fluorescence upon compound addition.

    • Agonist Mode: Add the compounds directly to the cells and measure the increase in intracellular calcium.

    • Antagonist Mode: Pre-incubate the cells with the test compounds before adding a known agonist (e.g., acetylcholine) at its EC₈₀ concentration.

Data Presentation:

Table 2: Hypothetical Calcium Flux Assay Results

CompoundModeEC₅₀ / IC₅₀ (nM)Max Response (% of Acetylcholine)
(S)-2-(pyrrolidin-3-yloxy)pyridineAgonist15085%
Varenicline (Comparator)Agonist5095%
(S)-2-(pyrrolidin-3-yloxy)pyridineAntagonist> 10,000N/A
Varenicline (Comparator)Antagonist> 10,000N/A
Assay 2: Radioligand Binding Assay

This assay determines the affinity of the test compound for the nAChR by measuring its ability to displace a known radiolabeled ligand.

Rationale: A binding assay is an essential orthogonal experiment to confirm that the compound's functional effect is due to direct interaction with the receptor.

Experimental Protocol:

  • Membrane Preparation: Use membranes prepared from a cell line overexpressing the target nAChR subtype (e.g., HEK293-hα4β2).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Epibatidine), and a serial dilution of the test compound or comparator.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

Data Presentation:

Table 3: Hypothetical Radioligand Binding Assay Results

CompoundTargetKᵢ (nM)
(S)-2-(pyrrolidin-3-yloxy)pyridineα4β2 nAChR85
Varenicline (Comparator)α4β2 nAChR25

Chapter 3: Ensuring Reproducibility—A Self-Validating System

Reproducibility is not an accident; it is the result of deliberate design.[12][13][14] Your experimental workflow must include internal checks and balances.

The Experimental Workflow

The following diagram outlines a workflow designed to maximize reproducibility.

G cluster_0 Phase 1: Pre-Experimental Validation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis & Validation Compound_QC Compound QC (Purity, e.e., Identity) Assay_1 Functional Assay (Calcium Flux) Compound_QC->Assay_1 Assay_2 Binding Assay (Radioligand) Compound_QC->Assay_2 Cell_QC Cell Line QC (STR, Mycoplasma) Cell_QC->Assay_1 Cell_QC->Assay_2 Data_Analysis Data Analysis (Curve Fitting, Stats) Assay_1->Data_Analysis Assay_2->Data_Analysis Orthogonal_Validation Orthogonal Validation (Compare Assay 1 vs 2) Data_Analysis->Orthogonal_Validation Final_Report Final Report Orthogonal_Validation->Final_Report

A workflow for ensuring experimental reproducibility.
Statistical Rigor and Acceptance Criteria

For each assay, pre-define acceptance criteria for a valid experiment.

  • Signal Window (Z'-factor): For plate-based assays, the Z'-factor is a measure of the separation between the positive and negative controls. A Z' > 0.5 is generally considered acceptable for a robust assay.

  • Reference Compound Performance: The EC₅₀ or Kᵢ of the comparator compound (Varenicline) should fall within a pre-defined range (e.g., ± 2-fold of the historical average).

  • Replicate Variability: The coefficient of variation (%CV) for replicate data points should be less than 20%.

Chapter 4: The Signaling Pathway Context

Understanding the mechanism of action requires placing the in vitro data into a biological context.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist (S)-2-(pyrrolidin-3-yloxy)pyridine or Acetylcholine nAChR α4β2 nAChR (Closed State) Agonist->nAChR Binds nAChR_Open α4β2 nAChR (Open State) nAChR->nAChR_Open Conformational Change Ca_Influx Ca²⁺ Influx nAChR_Open->Ca_Influx Allows Response Cellular Response Ca_Influx->Response Triggers

Hypothesized signaling pathway for an nAChR agonist.

The binding of an agonist like (S)-2-(pyrrolidin-3-yloxy)pyridine to the α4β2 nicotinic acetylcholine receptor induces a conformational change in the receptor.[15] This opens the ion channel, allowing an influx of cations, including Ca²⁺. The resulting increase in intracellular calcium triggers downstream cellular responses, which are detected in the functional assay.

Conclusion

Achieving reproducible in vitro data for novel compounds like this compound is a meticulous process that begins long before the first assay is performed. It requires a foundational commitment to rigorous material characterization, the use of authenticated biological systems, and the implementation of self-validating experimental designs with pre-defined acceptance criteria. By comparing the novel compound against a well-characterized alternative and employing orthogonal assays, researchers can build a robust data package that is both scientifically sound and, most importantly, reproducible. This diligence is the cornerstone of trustworthy science and the essential first step in the long journey of drug development.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Pharmacology. Available from: [Link]

  • Lechleitner, T., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health. Available from: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2024). CMDC Labs. Available from: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. (2019). ResearchGate. Available from: [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. Available from: [Link]

  • 2-(Pyrrolidin-3-yl)pyridine. (n.d.). PubChem. Available from: [Link]

  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Philosophical Transactions of the Royal Society B. Available from: [Link]

  • Factors affecting Research Reproducibility in Biomedical Research. (2021). Kosheeka. Available from: [Link]

  • Cell Line Authentication Methods: Ensuring Research Integrity. (2024). Cell Culture Company, LLC. Available from: [Link]

  • G. T., et al. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. Available from: [Link]

  • Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022). ILAR Journal. Available from: [Link]

  • Briggs, C. A., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters. Available from: [Link]

  • 3-(Pyrrolidin-2-yloxy)pyridine. (n.d.). PubChem. Available from: [Link]

  • The Importance of Cell-Line Authentication. (2021). Biocompare. Available from: [Link]

  • Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. Available from: [Link]

  • Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. (2023). MDPI. Available from: [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). National Institutes of Health. Available from: [Link]

  • Chiral separation and spectroscopic characterization of mefloquine analogues. (2024). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Resources for developing reliable and reproducible in vitro toxicological test methods. (2022). National Institutes of Health. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of (S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a process critical for ensuring laboratory safety and environmental stewardship.

Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) may not be readily available. The following procedures are therefore grounded in the chemical's structural alerts—a pyridine derivative and a dihydrochloride salt—and adhere to established best practices for hazardous waste management.

Hazard Assessment: A Cautious Approach

The first step in any disposal protocol is a thorough hazard assessment. Based on its chemical structure, this compound should be treated as a hazardous substance. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[1] The dihydrochloride salt form suggests it is likely a water-soluble solid that can form an acidic solution.

Assumed Hazard Characteristics:

  • Toxicity: Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Corrosivity: As a dihydrochloride salt, the compound may be corrosive to skin and eyes, particularly upon dissolution.[4]

  • Environmental Hazard: Spills or improper disposal can be harmful to aquatic life.[5]

Given these potential hazards, this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Under no circumstances should it be poured down the drain or disposed of in regular trash.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of fine particles.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be a controlled and documented process. The following workflow is designed to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Segregation & Containerization cluster_label Labeling & Documentation cluster_storage Storage & Disposal A 1. Don Appropriate PPE B 2. Work in a Ventilated Area (Fume Hood) A->B C 3. Designate a Hazardous Waste Container B->C D 4. Transfer Waste into Container C->D E 5. Securely Cap the Container D->E F 6. Label Container with 'Hazardous Waste' E->F G 7. List Chemical Constituents F->G H 8. Record Date of Accumulation G->H I 9. Store in a Designated Satellite Accumulation Area (SAA) H->I J 10. Arrange for Pickup by EHS or Licensed Waste Vendor I->J

Caption: Disposal Workflow for this compound.

Step-by-Step Methodologies
  • Container Selection:

    • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[7] The original container is often the best choice for waste accumulation.[7][8]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[8]

  • Waste Transfer:

    • If dealing with residual amounts of the solid, carefully sweep or scoop the material into the designated waste container.

    • For contaminated items such as weighing paper or gloves, place them directly into the waste container.

    • If the compound is in solution, pour it carefully into the designated liquid waste container. Do not overfill; leave at least 10% headspace for expansion.[8]

  • Labeling:

    • Properly label the hazardous waste container as soon as the first waste is added.[7]

    • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[8]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the control of the laboratory personnel and away from incompatible materials.

    • Ensure secondary containment, such as a plastic tub, is used for liquid waste to prevent the spread of potential spills.[11]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[12]

    • Disposal will likely involve incineration at a permitted hazardous waste facility.[1]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: For small, manageable spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand).[5]

  • Clean-Up:

    • Wearing your full PPE, gently cover the spill with the absorbent material.

    • Once absorbed, carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Dispose of Clean-Up Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.[7]

Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., water, followed by acetone or ethanol) to remove the bulk of the chemical residue.

  • Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous waste.[11]

  • Washing: After the initial rinse, the glassware can be washed using standard laboratory detergents and procedures.

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and workplace safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sdfine. (n.d.). PYRIDINE HYDROBROMIDE. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.